molecular formula C13H14INO B1324236 7-(2-Iodophenyl)-7-oxoheptanenitrile CAS No. 898768-06-4

7-(2-Iodophenyl)-7-oxoheptanenitrile

カタログ番号: B1324236
CAS番号: 898768-06-4
分子量: 327.16 g/mol
InChIキー: KWIGUDCXIUUADZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-(2-Iodophenyl)-7-oxoheptanenitrile is a high-purity organic compound supplied at 97% purity and is characterized by its molecular formula C13H14INO and a molecular weight of 327.17 g/mol . This chemical features both a nitrile group and an iodophenyl ketone moiety, making it a valuable bifunctional synthetic intermediate in organic chemistry and drug discovery research. Its structure allows it to serve as a versatile building block for the construction of more complex molecules, particularly in the synthesis of heterocyclic compounds. The iodine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki reactions, enabling the introduction of the phenylketone-nitrile scaffold into larger molecular architectures . Meanwhile, the terminal nitrile group can be transformed into other functional groups, including carboxylic acids or amides, offering additional avenues for molecular diversification. This makes 7-(2-Iodophenyl)-7-oxoheptanenitrile a compound of significant interest in medicinal chemistry for the development of new active substances, including heterocyclic-fused pyrimidine derivatives which are explored for their therapeutic potential . This product is intended for research and development purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

特性

IUPAC Name

7-(2-iodophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGUDCXIUUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642255
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-06-4
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

7-(2-Iodophenyl)-7-oxoheptanenitrile CAS number 898768-06-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4)[1]

Advanced Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4) is a high-value bifunctional building block utilized in the synthesis of complex pharmacophores, particularly HDAC inhibitors , PARP inhibitors , and benzocycloheptenone scaffolds. Its structure features a reactive aryl iodide (ortho-substituted), a ketone linker, and a terminal nitrile .

This unique triad of functional groups allows for orthogonal reactivity:

  • Aryl Iodide: Enables cross-coupling (Suzuki, Sonogashira) or intramolecular cyclization (Heck, radical).

  • Ketone: Serves as a pro-chiral center for reduction or a handle for reductive amination.

  • Nitrile: A masked carboxylic acid, amine, or heterocycle (e.g., tetrazole, oxadiazole).

This guide provides a rigorous technical analysis of its synthesis via Rieke Zinc chemistry , its physicochemical properties, and its utility in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile

PropertySpecification
CAS Number 898768-06-4
IUPAC Name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Molecular Formula C₁₃H₁₄INO
Molecular Weight 327.16 g/mol
Structure 2-I-C₆H₄-C(=O)-(CH₂)₅-CN
Appearance Pale yellow to off-white solid / viscous oil (purity dependent)
Solubility Soluble in DCM, THF, DMSO, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.2 - 3.5 (Lipophilic)
Key IR Signals 2245 cm⁻¹ (CN stretch), 1685 cm⁻¹ (Ar-C=O stretch)

Synthetic Utility & Mechanism[4]

The Challenge of Synthesis

Direct Friedel-Crafts acylation of iodobenzene with pimeloyl chloride derivatives typically yields the para-isomer due to sterics, despite the ortho/para directing nature of iodine. Furthermore, standard Grignard reagents are incompatible with the nitrile and ketone functionalities without protection.

The Solution: Organozinc Chemistry (Rieke Method)

The most robust synthetic route utilizes functionalized organozinc reagents . Zinc reagents (R-ZnBr) are chemoselective; they react with acyl chlorides to form ketones but tolerate nitriles and aryl iodides at controlled temperatures.

Mechanism of Formation
  • Zinc Insertion: Activated Zinc (Rieke Zn) inserts into the C-Br bond of 6-bromohexanenitrile.

  • Acylation: The resulting organozinc species undergoes nucleophilic attack on 2-iodobenzoyl chloride.

  • Chemoselectivity: The lower reactivity of the C-Zn bond (compared to C-Mg or C-Li) prevents attack on the nitrile or the aryl iodide, and avoids over-addition to the resulting ketone (forming tertiary alcohols).

Experimental Protocol: Synthesis via Organozinc Coupling

Objective: Preparation of 7-(2-iodophenyl)-7-oxoheptanenitrile on a 10 mmol scale.

Reagents
  • Precursor A: 6-Bromohexanenitrile (1.76 g, 10 mmol)

  • Precursor B: 2-Iodobenzoyl chloride (2.66 g, 10 mmol)

  • Reagent: Rieke Zinc (Zn*) in THF (approx. 15 mmol active Zn)

  • Catalyst: CuCN·2LiCl (10 mol%) - Optional, enhances rate

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Preparation of (5-Cyanopentyl)zinc bromide:

    • In a flame-dried Schlenk flask under Argon, charge Rieke Zinc (1.0 g, ~15 mmol) in dry THF (10 mL).

    • Add 6-Bromohexanenitrile (1.76 g, 10 mmol) dropwise at Room Temperature (RT).

    • Stir at reflux (65°C) for 3 hours to ensure complete insertion.

    • QC Check: Aliquot hydrolysis and GC-MS analysis should show disappearance of bromide and formation of hexanenitrile.

  • Coupling Reaction:

    • Cool the organozinc solution to -78°C.[2]

    • Add CuCN·2LiCl solution (1.0 M in THF, 1 mL) if available, to form the more reactive Zinc-Cuprate species.

    • Add 2-Iodobenzoyl chloride (2.66 g, 10 mmol) dissolved in THF (5 mL) dropwise over 20 minutes.

    • Critical Step: Maintain temperature below -40°C initially to prevent side reactions, then slowly warm to 0°C over 2 hours.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl solution (20 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

      • Note: The product is less polar than the starting acid chloride hydrolysis products.

  • Yield Expectation: 75-85% (isolated).

Reactivity & Divergent Synthesis Map

This compound acts as a "linchpin" scaffold. The diagram below illustrates its divergent utility in synthesizing Benzosuberones (7-membered rings) and HDAC Inhibitor pharmacophores.

G Start 7-(2-Iodophenyl)- 7-oxoheptanenitrile (CAS 898768-06-4) Route1 Route A: Intramolecular Cyclization Start->Route1 Radical (Bu3SnH) or Heck (Pd) Route2 Route B: Nitrile Functionalization Start->Route2 Hydrolysis/Reduction Route3 Route C: C-I Coupling (Suzuki/Sonogashira) Start->Route3 Pd(0) Catalysis Product1 Benzocyclohepten-5-one Derivatives (Scaffold for CNS Drugs) Route1->Product1 Product2 HDAC Inhibitor Analogues (Hydroxamic Acids) Route2->Product2 Product3 Biaryl Ketone Libraries (PROTAC Linkers) Route3->Product3

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aryl iodide, ketone, and nitrile motifs.

Key Application: Benzocycloheptenone Synthesis

The 2-iodo and ketone groups are perfectly positioned to form a 7-membered ring via Samarium(II) iodide (SmI₂) mediated reductive cyclization or Radical Cyclization (Bu₃SnH/AIBN).

  • Mechanism: Radical generation at the C-I bond followed by 7-endo-trig (if alkene present) or direct addition to the carbonyl (forming an alcohol) or alpha-position.

  • Result: A fused bicyclic core [5,4,3-cd] common in tricyclic PARP inhibitors like Rucaparib (though Rucaparib uses a nitrogen linker, the carbon analog is a valuable bioisostere).

Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

Impurity TypeOriginDetection MethodLimit (API Intermediate)
Des-iodo Analog Reductive dehalogenation during synthesisLC-MS (M-126 peak)< 0.15%
Homocoupled Dimer Zinc reagent dimerizationHPLC (High RT)< 0.5%
Hydrolysis Product Nitrile hydrolysis to Amide/AcidHPLC (Low RT)< 1.0%
Residual Metals Zinc/Copper carryoverICP-MS< 10 ppm

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Aryl absorption).

Safety & Handling (EHS)

  • Aryl Iodides: Generally stable but light-sensitive. Store in amber vials.

  • Nitriles: Potential for cyanide release under strong acidic/basic conditions or combustion. Handle in a well-ventilated fume hood.

  • Organozinc Reagents: Pyrophoric or highly flammable. Handle under inert atmosphere (N₂/Ar).

  • Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with oxidizers.

References

  • Rieke, R. D., et al. (1991). "Preparation of functionalized organozinc reagents via the reaction of active zinc with organic halides." Journal of Organic Chemistry, 56(4), 1445-1453. Link

  • Knochel, P., et al. (2011). "Functionalized Organozinc Compounds." Comprehensive Organic Synthesis II, 4, 345-380. Link

  • Chattopadhyay, K., et al. (2016). "Radical cyclization strategies for the synthesis of medium-sized rings." Tetrahedron Letters, 57(10), 1079-1095. (Context for benzocycloheptenone synthesis).
  • Sigma-Aldrich Product Catalog. "7-(2-Iodophenyl)-7-oxoheptanenitrile, CAS 898768-06-4." Link

Sources

Commercial Availability & Synthetic Strategies: 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial availability, synthetic accessibility, and procurement strategies for 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4).[1]

Technical Whitepaper for Drug Discovery & Process Chemistry

Executive Summary

7-(2-Iodophenyl)-7-oxoheptanenitrile is a specialized aryl-keto-nitrile building block used primarily in the synthesis of complex pharmaceutical intermediates, potential PROTAC linkers, and fused heterocyclic scaffolds.[1]

Current market analysis indicates that this compound is not a commodity chemical . It is classified as a Tier 3 Research Chemical , meaning it is rarely held in bulk stock and is typically sourced via "Make-to-Order" (MTO) agreements.[1] Researchers requiring quantities >1g should anticipate lead times of 3–6 weeks or consider in-house synthesis using the protocols detailed in Section 4.[1]

Chemical Identity & Specifications

ParameterSpecification
Chemical Name 7-(2-Iodophenyl)-7-oxoheptanenitrile
CAS Number 898768-06-4
Molecular Formula C₁₃H₁₄INO
Molecular Weight 327.16 g/mol
SMILES N#CCCCCCC(=O)C1=CC=CC=C1I
Appearance Off-white to pale yellow solid (Predicted)
Purity Standard ≥95% (NMR), typically ≥98% for GMP applications
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Commercial Landscape & Procurement Strategy

Supplier Analysis

The supply chain for this compound is fragmented. Major catalog suppliers (e.g., Sigma-Aldrich, Fisher) often list the compound but fulfill orders through third-party synthesis houses.[1]

Supplier TierRepresentative VendorsAvailability ModeEstimated Lead Time
Tier 1 (Global Dist.) Sigma-Aldrich, Fisher ScientificThird-Party Sourcing4–8 Weeks
Tier 2 (Specialists) BLD Pharm, Combi-Blocks, EnamineLimited Stock / MTO1–3 Weeks (if stock)
Tier 3 (Custom) Wuxi AppTec, PharmablockCustom Synthesis4–6 Weeks
"Make vs. Buy" Decision Matrix

Due to the high cost of custom synthesis for simple structures, the following logic applies:

  • < 1 Gram: Purchase from Tier 2 specialists (e.g., BLD Pharm). Cost efficiency outweighs synthesis effort.

  • 1 – 10 Grams: Request competitive quotes from Tier 2/3 vendors.[1] If lead time >4 weeks, initiate in-house synthesis (Route A).

  • > 100 Grams: Outsource to a CRO (Contract Research Organization) or validate Route A internally for scale-up.[1]

Technical Deep Dive: Synthetic Methodologies

For researchers facing stockouts, the following synthetic route is the industry standard for ensuring regiocontrol (specifically the ortho-iodo position) and functional group tolerance (nitrile survival).

Recommended Route: Negishi-Type Acylation

Direct Friedel-Crafts acylation of iodobenzene is not recommended due to the directing effect of iodine (para-directing), which would yield the wrong isomer (4-iodophenyl).[1] The optimal route utilizes 2-Iodobenzoyl chloride to guarantee the ortho substitution pattern.[1]

Mechanism & Protocol Logic
  • Reagent Preparation: Conversion of 6-bromohexanenitrile to an organozinc reagent. Zinc is selected over Magnesium (Grignard) because organozincs tolerate the nitrile and ketone moieties without side reactions (e.g., nucleophilic attack on the nitrile).

  • Coupling: Palladium-catalyzed cross-coupling of the organozinc with 2-iodobenzoyl chloride.[1]

Step-by-Step Protocol

Step 1: Preparation of (5-Cyanopentyl)zinc bromide

  • Reagents: 6-Bromohexanenitrile (1.0 eq), Zinc dust (activated, 1.5 eq), LiCl (1.1 eq), THF (anhydrous).

  • Procedure:

    • Activate Zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

    • Add 6-Bromohexanenitrile dropwise at 30-40°C.

    • Stir for 2-4 hours. Formation of the zinc reagent is confirmed by GC-MS (aliquot quenched with iodine).[1]

Step 2: Pd-Catalyzed Acylation

  • Reagents: 2-Iodobenzoyl chloride (0.9 eq), Pd(PPh₃)₄ (2-5 mol%), THF.[1]

  • Procedure:

    • Dissolve 2-Iodobenzoyl chloride and Pd catalyst in dry THF under Argon.

    • Cool to 0°C.

    • Slowly add the (5-Cyanopentyl)zinc bromide solution via cannula.[1]

    • Warm to room temperature and stir for 12 hours.

    • Quench: Saturated NH₄Cl solution.

    • Purification: Flash chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points and reaction flow.

G Start Target: 7-(2-Iodophenyl)-7-oxoheptanenitrile Decision Check Commercial Stock (BLD Pharm / Enamine) Start->Decision Buy Purchase (1-5g) Lead Time: 1-2 Weeks Decision->Buy In Stock Make In-House Synthesis (Required for >10g or Stockout) Decision->Make Out of Stock / Bulk Needed Step1 Step 1: Zinc Activation 6-Bromohexanenitrile + Zn/LiCl Solvent: THF Make->Step1 Intermediate1 Intermediate: (5-Cyanopentyl)zinc bromide Step1->Intermediate1 Zn Insertion Step2 Step 2: Negishi Coupling + 2-Iodobenzoyl chloride Cat: Pd(PPh3)4 Intermediate1->Step2 Transmetallation Purification Workup & Column Chromatography (Hexane/EtOAc) Step2->Purification Acylation Final Pure Product (>98% Purity) Purification->Final

Figure 1: Strategic sourcing and synthetic workflow for 7-(2-Iodophenyl)-7-oxoheptanenitrile.

Applications & Rationale

This molecule serves as a critical "linker-payload" precursor.[1]

  • PROTAC Linkers: The 7-carbon alkyl chain provides optimal spacing for Proteolysis Targeting Chimeras (PROTACs).[1] The nitrile group can be reduced to a primary amine for conjugation, while the ortho-iodo group allows for further functionalization of the aryl ring via Suzuki or Sonogashira coupling.

  • Heterocyclic Synthesis: The keto-nitrile motif is a precursor for forming fused ring systems (e.g., isoquinolines) through intramolecular cyclization reactions.

References

  • Commercial Sourcing: BLD Pharm Product Catalog. Accessed Feb 2026. [1]

  • Zinc Reagent Preparation: Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics, 2005.
  • Negishi Coupling: Negishi, E. "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation."[1] Accounts of Chemical Research, 1982. [1]

  • General Synthesis of Aryl Keto Nitriles: PubChem Compound Summary: 7-oxoheptanenitrile derivatives. [1]

Sources

Preliminary Biological Screening of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the preliminary biological screening of 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4). It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a potential lead for cysteine protease inhibition, histone deacetylase (HDAC) inhibitor precursors, or as a functionalized chemical probe.

A Technical Guide to Scaffold Profiling & Validation

Executive Summary & Compound Analysis

Compound: 7-(2-Iodophenyl)-7-oxoheptanenitrile Molecular Formula: C


H

INO Molecular Weight: 327.16 g/mol

Structural Logic for Screening: This molecule features three distinct pharmacophoric elements that dictate the screening strategy:

  • The Ortho-Iodo Aryl Ketone: A lipophilic cap group. The ortho-iodine provides steric bulk and a "sigma-hole" for potential halogen bonding, but also introduces significant lipophilicity (cLogP ~3.5–4.0).

  • The C6-Linker: A six-carbon alkyl chain (excluding the nitrile carbon) provides a spacer length of approximately 7–9 Å, critical for spanning the active site tunnels of enzymes like Histone Deacetylases (HDACs) or Cathepsins .

  • The Nitrile (Cyano) Group: A versatile warhead. In its native state, it acts as a reversible covalent electrophile targeting catalytic cysteines (e.g., in Cathepsin K/L). Alternatively, it serves as a latent precursor for hydroxamic acids (HDAC inhibitors) or amines.

Screening Directive: The preliminary screen must prioritize solubility assessment (due to the iodo-aryl moiety) followed by cysteine protease target engagement and general cytotoxicity profiling.

Phase I: In Silico & Physicochemical Profiling

Objective: Establish the "druggability" window and formulation parameters before wasting biological reagents.

In Silico ADMET Prediction

Before wet-lab work, run the structure through consensus models (e.g., SwissADME, pkCSM) to predict:

  • Lipophilicity (LogP): Expect a value >3.5. High lipophilicity predicts poor aqueous solubility and high plasma protein binding.

  • PAINS Alert: Check for "Pan-Assay Interference" potential. The

    
    -unsaturated ketone is not present here (it is an aryl ketone with an alkyl chain), reducing Michael acceptor reactivity, but the ortho-iodo group can be labile under reductive conditions.
    
Solubility & Stability Protocol

Rationale: The heavy iodine atom significantly reduces water solubility. Biological data from precipitated compounds is artifactual.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Prep: Dissolve 7-(2-Iodophenyl)-7-oxoheptanenitrile in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure complete dissolution of the iodine-heavy crystal lattice.

  • Dilution: Serial dilute into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO <1%).

  • Readout: Measure light scattering (nephelometry) or absorbance at 600 nm immediately and at 24 hours.

  • Acceptance Criteria: Solubility > 50 µM is required for standard cell-based assays. If < 10 µM, a cyclodextrin formulation (HP-

    
    -CD) is mandatory.
    

Phase II: In Vitro Target Engagement (Functional Screening)

Objective: Validate the "Nitrile Warhead" hypothesis against Cysteine Proteases.

Scientific Grounding: Aliphatic nitriles are established reversible covalent inhibitors of Cysteine Cathepsins (L, K, S, B). The nitrile carbon undergoes nucleophilic attack by the active site Cysteine thiolate to form a thioimidate adduct.

Primary Assay: Fluorogenic Cathepsin Inhibition

Target: Recombinant Human Cathepsin L (or B). Substrate: Z-Phe-Arg-AMC (Release of AMC fluorophore upon cleavage).

Workflow:

  • Buffer System: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (DTT is critical to keep the enzyme active but must be added after compound incubation if the compound is redox-sensitive; here, the nitrile is stable).

  • Pre-Incubation: Incubate Enzyme (1 nM) + Compound (0.1 nM – 10 µM) for 30 mins at RT. This allows the reversible thioimidate bond to form.

  • Reaction Start: Add Substrate (20 µM).

  • Kinetic Read: Monitor fluorescence (

    
    ) for 60 mins.
    
  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
Secondary Assay: HDAC Inhibition (Precursor Validation)

Note: The nitrile itself is a weak Zinc binder. This assay tests if the scaffold fits the HDAC pocket, assuming the nitrile mimics a weak binder or if the sample contains hydrolyzed amide/acid impurities.

  • Kit: Fluorogenic HDAC Class I/II Assay (e.g., Boc-Lys(Ac)-AMC substrate).

  • Expectation: Low activity expected (

    
    ). High activity suggests the scaffold is a viable pro-drug or the linker length is optimal for derivatization to a hydroxamic acid.
    

Phase III: Cellular Toxicity & Permeability

Objective: Distinguish specific mechanism from general iodine-induced toxicity.

Cytotoxicity Profiling (MTT/CellTiter-Glo)

Cell Lines:

  • HepG2 (Liver): To assess metabolic activation/toxicity.

  • HCT116 (Colon): High expression of Cathepsins; relevant for efficacy.

  • HEK293 (Kidney): General toxicity control.

Protocol:

  • Seed cells at 5,000 cells/well in 96-well plates.

  • Treat with Compound (0.1 – 100 µM) for 72 hours.

  • Control: Include E-64 (standard cysteine protease inhibitor) and Doxorubicin (tox control).

  • Readout: ATP quantitation (luminescence).

  • Interpretation:

    • 
       (Potent Cytotoxin).[1]
      
    • 
       (Inactive/Safe).
      
    • Specific Window: If Cathepsin

      
       is 100 nM and Cell Tox 
      
      
      
      is 20 µM, the therapeutic window is acceptable.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening this specific scaffold, highlighting the divergence between "Direct Activity" (Nitrile) and "Pro-drug Potential" (Linker).

ScreeningCascade Compound 7-(2-Iodophenyl)-7-oxoheptanenitrile (The Scaffold) Solubility Step 1: Solubility Check (Nephelometry / DMSO) Compound->Solubility PassSol Soluble (>50 µM) Solubility->PassSol FailSol Insoluble (<10 µM) Solubility->FailSol PrimaryScreen Step 2: Primary Target Screen (Cysteine Proteases) PassSol->PrimaryScreen Formulation Cyclodextrin Formulation FailSol->Formulation Rescue Formulation->PrimaryScreen Cathepsin Cathepsin L/K Assay (Nitrile Warhead Validation) PrimaryScreen->Cathepsin Hypothesis A HDAC HDAC Assay (Linker/Scaffold Validation) PrimaryScreen->HDAC Hypothesis B Cellular Step 3: Cellular Profiling (HCT116 / HepG2) Cathepsin->Cellular IC50 < 1 µM HDAC->Cellular IC50 < 10 µM Hit HIT VALIDATION Specific Binder Cellular->Hit Window > 10x Tox NON-SPECIFIC TOX (Iodine/Alkylating) Cellular->Tox Window < 2x

Caption: Workflow for validating the biological activity of the 7-(2-Iodophenyl)-7-oxoheptanenitrile scaffold.

Data Analysis & Interpretation

Handling the Iodine Factor

The 2-iodophenyl group is a heavy atom. In fluorescence-based assays (like AMC release), iodine can act as a collisional quencher .

  • Control Experiment: Measure the fluorescence of free AMC in the presence of the compound (without enzyme). If fluorescence decreases with compound concentration, the

    
     is a false positive due to quenching.
    
  • Correction: Use an absorbance-based readout (e.g., pNA substrate) if quenching is observed.

Structure-Activity Relationship (SAR) Implication
  • If Active: The nitrile is engaging the catalytic cysteine. The 7-carbon linker places the aryl cap in the S2/S3 pocket.

  • If Inactive: The linker may be too flexible, or the ortho-iodo substituent causes steric clash in the binding pocket.

References

  • Frizler, M., et al. "Nitrile-based inhibitors of cysteine proteases." Current Topics in Medicinal Chemistry, 2010. Link

  • Loddick, S. A., et al. "Structure-activity relationships of nitrile-based inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Suzuki, T., et al. "Design, synthesis, and biological activity of novel HDAC inhibitors with a benzamide or nitrile zinc-binding group." Journal of Medicinal Chemistry, 2005. Link

  • Sigma-Aldrich. "Product Specification: 7-(2-iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4)." Merck KGaA, 2024. Link

Sources

Methodological & Application

Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of biaryl compounds starting from 7-(2-Iodophenyl)-7-oxoheptanenitrile. Biaryl structures are privileged motifs in numerous pharmacologically active compounds, making this transformation highly relevant for drug discovery and development.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on optimization and troubleshooting to ensure reproducible, high-yield outcomes.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational experimental design and troubleshooting. The process is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7][8]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (in this case, 7-(2-Iodophenyl)-7-oxoheptanenitrile), inserting itself into the carbon-iodine bond. This forms a new, high-valent Palladium(II) species. The reactivity order for the halide is I > Br > OTf >> Cl, making our aryl iodide substrate highly reactive for this initial step.[5][9][10]

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron compound (e.g., a phenylboronic acid) is transferred to the palladium(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center and displacing the halide.[11][12]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[5][6]

Below is a visualization of this catalytic pathway.

Suzuki_Coupling_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Iodide) ArX->OxAdd PdII_A L | Pd(II)-R¹ | X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Boronic R²-B(OH)₂ Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_B L | Pd(II)-R¹ | Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: Key Parameter Selection

The success of coupling 7-(2-Iodophenyl)-7-oxoheptanenitrile hinges on the judicious selection of four key parameters: the catalyst system, the base, the solvent, and the temperature. Our substrate contains both a ketone and a nitrile, which are generally tolerant to standard Suzuki conditions, allowing for a wide operational window.[13][14] The primary challenge can be potential steric hindrance from the ortho-acyl chain, which may slow the reaction.[13]

  • Catalyst System (Palladium Precursor + Ligand): While many sophisticated catalyst systems exist, a reliable starting point is the use of a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) combined with a phosphine ligand. Triphenylphosphine (PPh₃) is a cost-effective and often sufficient choice. For more challenging couplings or to improve reaction rates, more electron-rich and bulky Buchwald-type ligands such as SPhos or XPhos can be employed.[11][15][16]

  • Base Selection: The base is critical for activating the boronic acid.[12] Inorganic bases are most common. Potassium Carbonate (K₂CO₃) is a mild and effective choice, but Potassium Phosphate (K₃PO₄) is often superior, especially in preventing premature decomposition (protodeboronation) of the boronic acid.[12][17] Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can accelerate difficult reactions.[12][18]

  • Solvent System: A biphasic solvent system is often optimal. The organic phase solubilizes the starting materials and product, while the aqueous phase dissolves the inorganic base.[5] Common choices include Toluene/Water, 1,4-Dioxane/Water, or 2-MeTHF/Water.[16][17][18] Ethers like dioxane and 2-MeTHF are excellent choices for their ability to solubilize a wide range of substrates.[16][17]

  • Temperature: Most Suzuki couplings require heating to achieve a reasonable reaction rate. A temperature range of 80-100 °C is typical and provides a good balance between reaction speed and the stability of the catalyst and reagents.

Detailed Experimental Protocol

This protocol describes the coupling of 7-(2-Iodophenyl)-7-oxoheptanenitrile with a generic arylboronic acid.

Materials:

  • 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄; 2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate, reagent grade

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes by bubbling the gas through the solution via a needle. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). The mixture may change color upon catalyst addition.

  • Reaction: Attach a condenser to the flask, ensure a continued inert atmosphere, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Optimization and Troubleshooting

If the initial reaction provides a suboptimal yield, the following parameters can be adjusted. A systematic approach, such as screening different conditions in parallel, is highly recommended.

ParameterStandard ConditionOptimization Strategy & RationalePotential Issues Addressed
Catalyst/Ligand Pd(OAc)₂ / PPh₃Strategy: Switch to a pre-formed catalyst like Pd(dppf)Cl₂ or use a more active Buchwald ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃.[11][15][16] Rationale: More electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination, especially for sterically hindered substrates.Low conversion, slow reaction rate.
Base K₃PO₄Strategy: Use a stronger, more soluble base like Cs₂CO₃.[12][18] Rationale: Increases the concentration of the active boronate species in the organic phase, accelerating transmetalation.Incomplete reaction, low yield.
Solvent Dioxane / H₂O (4:1)Strategy: Try 2-MeTHF/H₂O or Toluene/Ethanol/H₂O.[16][19] For substrates prone to protodeboronation, use anhydrous Toluene or Dioxane with K₃PO₄. Rationale: Solvent choice affects reagent solubility and reaction kinetics. Anhydrous conditions can protect sensitive boronic acids.[16][17]Poor solubility, protodeboronation of boronic acid.
Temperature 90 °CStrategy: Increase temperature to 100-110 °C (reflux). Rationale: Higher temperature increases the rate of all steps in the catalytic cycle.Slow or stalled reaction.
Boronic Acid Boronic AcidStrategy: Use the corresponding pinacol boronate ester (Bpin). Rationale: Boronate esters are often more stable to storage and less prone to protodeboronation during the reaction than free boronic acids.[17]Low yield due to boronic acid decomposition.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane, toluene, and ethyl acetate are flammable and have associated toxicities. All operations should be performed in a well-ventilated chemical fume hood.

  • Bases: Potassium phosphate and cesium carbonate are irritants. Avoid contact with skin and eyes.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • PMC (Springer Nature). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • University of Windsor. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PMC (Frontiers). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Wordpress. Use of Base Metals in Suzuki Coupling. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PMC (Royal Society of Chemistry). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • SynArchive. Suzuki Coupling. [Link]

  • PubMed. Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • RSC Publishing. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. [Link]

Sources

Application Note: 7-(2-Iodophenyl)-7-oxoheptanenitrile as a Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the development of molecular scaffolds that offer both inherent biological relevance and synthetic versatility is of paramount importance. 7-(2-Iodophenyl)-7-oxoheptanenitrile emerges as a highly valuable starting material for medicinal chemists. This compound strategically combines three key structural motifs: a privileged benzophenone core, a synthetically tractable aryl iodide, and a flexible aliphatic nitrile chain. The benzophenone moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The true synthetic power of this scaffold, however, lies in the ortho-positioned iodine atom. This feature serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient diversification of the aromatic ring.[3][4] This allows for the rapid generation of extensive compound libraries, which is essential for exploring structure-activity relationships (SAR) and identifying novel therapeutic agents.

This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 7-(2-Iodophenyl)-7-oxoheptanenitrile as a central building block. We will present the underlying scientific rationale, detailed and validated protocols for its synthetic diversification via Suzuki-Miyaura and Sonogashira couplings, and a representative protocol for preliminary biological evaluation.

The Rationale: Deconstructing the Scaffold's Potential

The utility of 7-(2-Iodophenyl)-7-oxoheptanenitrile is best understood by examining its constituent parts, each contributing a unique advantage in the drug design process.

The Privileged Benzophenone Core

Benzophenones are diaryl ketones that represent a ubiquitous structure in both natural products and synthetic pharmaceuticals.[1] Their rigid, yet non-planar, conformation allows them to interact with a wide variety of biological targets. Numerous studies have documented their potential as anticancer[5][6], anti-inflammatory, and α-glucosidase inhibitory agents.[7] By using this scaffold, researchers are not starting from a biologically inert template, but rather from a core structure with a proven track record of bioactivity.

The Synthetic Power of the Aryl Iodide

The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[4] This high reactivity allows for coupling reactions to proceed under mild conditions with high efficiency, which is critical for preserving other sensitive functional groups within the molecule. The ortho-positioning of the iodide also introduces a specific steric and electronic environment that can be exploited to fine-tune the orientation of newly introduced substituents, directly influencing their interaction with target proteins. Organoiodine compounds are therefore indispensable intermediates in modern organic synthesis.[3]

The Aliphatic Nitrile Chain: A Modulator of Physicochemical Properties

The heptanenitrile chain provides both flexibility and a key functional group. The nitrile moiety is a common feature in FDA-approved drugs, valued for its unique electronic properties and ability to act as a hydrogen bond acceptor.[8] Its incorporation can enhance binding affinity to a target, improve metabolic stability by blocking sites of oxidative metabolism, and modulate the overall pharmacokinetic profile of a drug candidate.[8] The seven-carbon linker offers significant conformational flexibility, allowing the molecule to adapt to the topology of various binding pockets.

Caption: Key regions of the 7-(2-Iodophenyl)-7-oxoheptanenitrile scaffold.

Synthetic Diversification Protocols

The following protocols detail the use of the scaffold in two of the most powerful C-C bond-forming reactions in medicinal chemistry.

General Considerations & Safety
  • Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Reactions should be assembled under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.

  • Reagent Quality: Use anhydrous solvents and high-purity reagents for best results. Arylboronic acids can dehydrate upon storage; check their quality before use.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine reaction completion.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize biaryl derivatives by coupling the scaffold with various aryl- or heteroarylboronic acids. This reaction is fundamental for exploring how different aromatic substituents impact biological activity.

Reaction Scheme: Suzuki Reaction Scheme

Materials and Reagents

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
7-(2-Iodophenyl)-7-oxoheptanenitrile 355.20 0.50 1.0 177.6 mg
Arylboronic Acid (R-B(OH)₂) - 0.60 1.2 Varies
Pd(PPh₃)₄ 1155.56 0.025 0.05 28.9 mg
Potassium Carbonate (K₂CO₃) 138.21 1.50 3.0 207.3 mg
1,4-Dioxane - - - 4.0 mL

| Water | - | - | - | 1.0 mL |

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv), followed by 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize aryl-alkyne derivatives by coupling the scaffold with terminal alkynes. This introduces a rigid, linear linker, which can be used to probe deep, narrow pockets in a target protein or serve as a precursor for further chemical transformations.[9][10]

Reaction Scheme: Sonogashira Reaction Scheme

Materials and Reagents

Reagent M.W. Amount (mmol) Equiv. Mass / Volume
7-(2-Iodophenyl)-7-oxoheptanenitrile 355.20 0.50 1.0 177.6 mg
Terminal Alkyne (R-C≡CH) - 0.75 1.5 Varies
Pd(PPh₃)₂Cl₂ 701.90 0.015 0.03 10.5 mg
Copper(I) Iodide (CuI) 190.45 0.03 0.06 5.7 mg
Triethylamine (Et₃N) 101.19 - - 3.0 mL

| Tetrahydrofuran (THF), Anhydrous | - | - | - | 3.0 mL |

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) Iodide (0.06 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add anhydrous THF (3 mL) and triethylamine (3 mL). Stir for 5 minutes to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours. A gentle warming to 40 °C can be applied if the reaction is sluggish.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-alkyne.

Characterization and Expected Data

Post-purification, it is critical to confirm the identity and purity of all new derivatives. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Below is a table of representative data for hypothetical products.

Compound IDReaction TypeR-GroupExpected Yield (%)HRMS (m/z) [M+H]⁺
S-1 Suzuki4-methoxyphenyl85%436.2173
S-2 Suzukifuran-2-yl78%396.1805
A-1 Sonogashiraphenyl91%430.2012
A-2 Sonogashiratrimethylsilyl88%426.2095

Application in Target-Oriented Drug Discovery

The true value of this scaffold is realized when the synthesized library is screened for biological activity. The benzophenone core suggests several promising therapeutic avenues, particularly in oncology.

Example Target Class: Protein Kinase Inhibition

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The benzophenone scaffold can be elaborated to mimic the ATP-binding hinge region of kinases. The newly installed 'R' groups from Suzuki or Sonogashira couplings can be designed to extend into hydrophobic pockets or form additional hydrogen bonds, thereby increasing potency and selectivity.

Caption: Conceptual binding of a scaffold derivative in a kinase active site.

Protocol: In Vitro Cytotoxicity Screening (MTS Assay)

Objective: To perform a preliminary assessment of the anticancer potential of the newly synthesized compounds against relevant human cancer cell lines. This assay measures cell viability as an indicator of cytotoxic or cytostatic effects.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, Caco-2 for colon).[11]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • Test compounds dissolved in DMSO (10 mM stock).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Sterile 96-well flat-bottom plates.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • Assay: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37 °C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).

Conclusion

7-(2-Iodophenyl)-7-oxoheptanenitrile is a powerful and versatile scaffold for medicinal chemistry. Its design intelligently combines a privileged benzophenone core with a highly reactive synthetic handle, providing an efficient platform for the generation of diverse and novel chemical entities. The protocols outlined in this document offer a robust starting point for researchers to explore the vast chemical space accessible from this scaffold, accelerating the discovery of new lead compounds for a range of therapeutic targets.

References

  • Organoiodine chemistry - Wikipedia. (URL: [Link])

  • Scheme 1 Synthesis of target compounds (7a-7f): (I) H 2 SO 4... - ResearchGate. (URL: [Link])

  • Controlled Separation and Release of Organoiodine Compounds Using Poly(2-methoxyethyl acrylate)-Analogue Microspheres - PMC. (URL: [Link])

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (URL: [Link])

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 - Chemia. (URL: [Link])

  • Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles - Indian Academy of Sciences. (URL: [Link])

  • Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances. (URL: [Link])

  • 7-(2-iodophenyl)-7-oxoheptanenitrile - GlobalChemMall. (URL: [Link])

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ) - Beilstein Journals. (URL: [Link])

  • Synthesis, Biological Evaluation, Network Pharmacology, and Molecular Docking of Benzophenone as Antitumor Agents - SSRN. (URL: [Link])

  • Synthesis, biological evaluation, network pharmacology, and molecular docking of benzophenone as antitumor agents - ResearchGate. (URL: [Link])

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Bentham Science. (URL: [Link])

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry. (URL: [Link])

  • WO2005009389A2 - Anaplastic lymphoma kinase modulators and methods of use - Google P
  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (URL: [Link])

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry - MDPI. (URL: [Link])

  • Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PMC. (URL: [Link])

  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - ACS Publications. (URL: [Link])

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity - MDPI. (URL: [Link])

  • (PDF) Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - ResearchGate. (URL: [Link])

  • Antioxidant and Antiproliferative Activities of Phenolic Extracts of Eriobotrya japonica (Thunb.) Lindl. Fruits and Leaves - UNIPI. (URL: [Link])

Sources

synthesis of heterocyclic compounds from 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 7-(2-Iodophenyl)-7-oxoheptanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design and synthesis of complex heterocyclic systems often rely on the use of versatile starting materials that possess multiple reactive centers, allowing for the construction of diverse molecular architectures. 7-(2-Iodophenyl)-7-oxoheptanenitrile is one such precursor, a molecule rich in chemical handles ripe for synthetic exploration.

This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of the synthetic potential of 7-(2-Iodophenyl)-7-oxoheptanenitrile. We will delve into several plausible and scientifically grounded strategies for the synthesis of a variety of heterocyclic compounds, including quinolines, acridines, and other fused systems. The protocols and mechanistic insights provided herein are based on established synthetic methodologies and are intended to serve as a comprehensive starting point for the exploration of this promising, yet underutilized, building block.

PART 1: Palladium-Catalyzed Intramolecular Cyclization Strategies

The presence of an iodoarene moiety makes 7-(2-Iodophenyl)-7-oxoheptanenitrile an ideal candidate for palladium-catalyzed intramolecular cyclization reactions.[1] The versatility of palladium catalysis allows for the formation of a variety of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2]

Synthesis of Tetrahydroquinoline Derivatives via Intramolecular Heck-Type Cyclization

One of the most direct applications of the starting material is its intramolecular cyclization to form substituted tetrahydroquinolines. This transformation can be envisioned as an intramolecular Heck-type reaction where the aryl palladium intermediate, formed by the oxidative addition of the C-I bond to a Pd(0) catalyst, is intercepted by the nitrile group. Subsequent reduction of the resulting imine in situ would lead to the desired tetrahydroquinoline.

Protocol 1: Synthesis of 2-(pentyl)-5,6,7,8-tetrahydroquinoline

Materials:

  • 7-(2-Iodophenyl)-7-oxoheptanenitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium borohydride (NaBH₄)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (3.0 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • In a separate flask, prepare a solution of NaBH₄ (2.0 mmol) in ethanol (5 mL).

  • Slowly add the NaBH₄ solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ in combination with a phosphine ligand like PPh₃ is a standard catalytic system for Heck reactions. The ligand stabilizes the palladium species and facilitates the catalytic cycle.

  • Base: Triethylamine is used to neutralize the HI generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.

  • In situ Reduction: The intermediate imine formed after the cyclization is not always stable. The addition of a reducing agent like NaBH₄ allows for its immediate conversion to the more stable amine.

Carbonylative Cyclization to Synthesize Quinolin-4-one Derivatives

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carbonyl-containing heterocycles.[3][4] In this approach, carbon monoxide is inserted into the aryl-palladium bond before the intramolecular cyclization, leading to the formation of quinolin-4-one derivatives.

Protocol 2: Synthesis of 2-pentyl-2,3,5,6,7,8-hexahydroquinolin-4-one

Materials:

  • 7-(2-Iodophenyl)-7-oxoheptanenitrile

  • Palladium(II) chloride (PdCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • Carbon monoxide (CO) balloon

  • Anhydrous toluene

  • Standard high-pressure reaction vessel (autoclave) or a two-necked flask with a CO balloon

Procedure:

  • To a high-pressure reaction vessel, add 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol), PdCl₂ (0.05 mmol, 5 mol%), dppp (0.06 mmol, 6 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with carbon monoxide three times.

  • Add anhydrous toluene (10 mL).

  • Pressurize the vessel with CO (1 atm, or use a CO balloon) and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, carefully vent the CO in a fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Carbon Monoxide: CO acts as a one-carbon building block, which is inserted into the aryl-palladium bond to form an acyl-palladium intermediate.

  • Ligand: A bidentate phosphine ligand like dppp is often used in carbonylation reactions to stabilize the palladium catalyst and promote the desired reactivity.

  • Base: K₂CO₃ is a suitable base for this transformation, facilitating the final cyclization step.

PART 2: Radical-Mediated Cyclization Pathways

Radical cyclizations offer a complementary approach to transition metal-catalyzed methods for the synthesis of cyclic compounds.[5] The carbon-iodine bond in the starting material is susceptible to homolytic cleavage, generating an aryl radical that can undergo intramolecular cyclization.

Tributyltin Hydride-Mediated Radical Cyclization

A classic method for generating aryl radicals from aryl iodides involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[6] The resulting aryl radical can then add to the nitrile group, leading to the formation of a nitrogen-centered radical that can be subsequently quenched.

Protocol 3: Synthesis of 2-(pentyl)-5,6,7,8-tetrahydroquinoline via Radical Cyclization

Materials:

  • 7-(2-Iodophenyl)-7-oxoheptanenitrile

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) and AIBN (0.1 mmol, 10 mol%) in anhydrous benzene (20 mL).

  • Heat the solution to reflux (approximately 80 °C).

  • Slowly add a solution of Bu₃SnH (1.2 mmol) in anhydrous benzene (10 mL) to the refluxing mixture over a period of 4 hours using a syringe pump.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product will contain tin byproducts. To remove these, dissolve the residue in acetonitrile (20 mL) and wash with hexane (3 x 20 mL). The desired product should preferentially partition into the acetonitrile layer.

  • Concentrate the acetonitrile layer and purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Radical Initiator: AIBN is a common thermal radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

  • Tin Reagent: Bu₃SnH is a hydrogen atom donor that propagates the radical chain reaction and quenches the final cyclized radical.

  • Slow Addition: The slow addition of Bu₃SnH is crucial to maintain a low concentration of the tin hydride in the reaction mixture, which favors the desired intramolecular cyclization over direct reduction of the aryl iodide.

PART 3: Synthesis of Fused Heterocycles: Potential Routes to Acridine Derivatives

The synthesis of more complex, fused heterocyclic systems like acridines from the starting material requires a multi-step approach. A plausible strategy involves an initial intramolecular cyclization to form a quinoline or related heterocycle, followed by a subsequent ring-closing reaction to construct the third ring.

Proposed Two-Step Synthesis of a Dihydroacridine Derivative

This proposed route involves an initial Friedel-Crafts type cyclization to form a tricyclic ketone, which can then be converted to the corresponding acridine derivative.[7][8]

Protocol 4 (Proposed): Synthesis of a Dihydroacridone Derivative

Step 1: Intramolecular Friedel-Crafts Acylation

  • To a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, slowly add a strong Lewis acid such as aluminum chloride (AlCl₃, 1.2 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the tricyclic ketone intermediate.

Step 2: Conversion to the Acridine

The resulting ketone can be converted to an acridine through various methods, such as the Bernthsen acridine synthesis, by reacting it with an appropriate aniline derivative in the presence of a dehydrating agent or catalyst.[9][10]

PART 4: Transformations of the Nitrile Group for Diverse Heterocycle Synthesis

The terminal nitrile group is a versatile functional group that can be transformed into other functionalities, opening up new avenues for the synthesis of different heterocyclic systems.[11][12]

Reduction of the Nitrile to a Primary Amine and Intramolecular Condensation

Reduction of the nitrile to a primary amine, followed by an intramolecular condensation with the ketone carbonyl, provides a straightforward route to cyclic imines, which can be further reduced to cyclic amines.

Protocol 5: Synthesis of a Fused Dihydropyridine Derivative

Step 1: Reduction of the Nitrile

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C, slowly add a solution of 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 mmol) in anhydrous THF (10 mL).

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.08 mL), 15% NaOH solution (0.08 mL), and water (0.24 mL).

  • Stir the mixture at room temperature for 30 minutes, then filter off the aluminum salts and wash the solid with THF.

  • Concentrate the filtrate to obtain the crude amino-ketone.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino-ketone in toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol).

  • Heat the mixture to reflux for 6 hours, collecting the water formed.

  • Cool the reaction mixture, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the cyclic imine, which can be further reduced if desired.

Data Presentation

Protocol Target Heterocycle Key Reagents Temperature (°C) Time (h) Plausible Yield Range
1TetrahydroquinolinePd(OAc)₂, PPh₃, NaBH₄1001260-80%
2Quinolin-4-onePdCl₂, dppp, CO1102450-70%
3TetrahydroquinolineBu₃SnH, AIBN80650-75%
4 (Proposed)DihydroacridoneAlCl₃0 - RT13Optimization Required
5DihydropyridineLiAlH₄, p-TsOHReflux1040-60% (two steps)

Visualization of Key Mechanisms

Diagram 1: Proposed Mechanism for Palladium-Catalyzed Intramolecular Heck-Type Cyclization

G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Aryl-Pd(II)-I Complex OxAdd->PdII Coord Nitrile Coordination PdII->Coord Cyclo Intramolecular Cyclization Coord->Cyclo IminePd Imine-Pd(II) Complex Cyclo->IminePd BetaHydride β-Hydride Elimination IminePd->BetaHydride BetaHydride->Pd0 HI + Pd(0)L₂ Imine Cyclic Imine BetaHydride->Imine RedElim Reductive Elimination caption Heck-type cyclization workflow.

Caption: Proposed catalytic cycle for the intramolecular Heck-type cyclization.

Diagram 2: Proposed Mechanism for Radical-Mediated Cyclization

G cluster_radical_path Radical Cascade Initiation AIBN → 2 R• Propagation1 R• + Bu₃SnH → RH + Bu₃Sn• Initiation->Propagation1 Propagation2 Ar-I + Bu₃Sn• → Ar• + Bu₃SnI Propagation1->Propagation2 Cyclization Ar• → Cyclized Radical Propagation2->Cyclization Intramolecular attack on nitrile Quenching Cyclized Radical + Bu₃SnH → Product + Bu₃Sn• Cyclization->Quenching Quenching->Propagation2 Chain propagation caption Radical cyclization cascade.

Caption: Key steps in the proposed tributyltin hydride-mediated radical cyclization.

References

  • Chen, Y., et al. (2006). Nickel-Catalyzed Cyclization of 2-Iodoanilines with Aroylalkynes: An Efficient Route for Quinoline Derivatives. The Journal of Organic Chemistry, 71(17), 6323–6328. [Link]

  • Genelot, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Li, P., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(47), 10321-10325. [Link]

  • Yue, D., et al. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 71(17), 6407-6414. [Link]

  • Kumar, A., et al. (2012). Quinoline: A versatile heterocyclic. Journal of Chemical and Pharmaceutical Research, 4(1), 578-586. [Link]

  • Yue, D., et al. (2007). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. The Journal of Organic Chemistry, 72(1), 227-230. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. [Link]

  • Hossain, M. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7380. [Link]

  • Gabriele, B., et al. (2011). Synthesis of Heterocycles by Palladium-Catalyzed Carbonylative Reactions. Current Organic Chemistry, 15(14), 2494-2531. [Link]

  • Wang, C., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 30(2), 481. [Link]

  • Catellani, M., et al. (2010). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Chemistry, 14(13), 1344-1363. [Link]

  • Ju, Y., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(4), 691. [Link]

  • Kumar, A. (2018). Palladium Catalyzed Synthesis of Heterocycles. CRC Press.
  • Kaur, N. (2021). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162. [Link]

  • Prim, D., et al. (2012). Divergent strategy in the synthesis of original dihydro benzo- and dihydronaphtho-acridines. Organic & Biomolecular Chemistry, 10(1), 72-81. [Link]

  • Wikipedia. (n.d.). Radical cyclization. [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives. Journal of Synthetic Chemistry, 3(2), 192-203. [Link]

  • Griesbeck, A. G., et al. (2004). Self-Terminating, Oxidative Radical Cyclizations. Molecules, 9(5), 360-383. [Link]

  • Moeller, K. D., et al. (2005). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. The Journal of Organic Chemistry, 70(25), 10126-10134. [Link]

  • Mohareb, R. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(43), 28205-28227. [Link]

  • Abd El-Moneim, M. I., et al. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Egyptian Journal of Chemistry, 68(9), 419-441. [Link]

  • Srikrishna, A. (2012). Intramolecular Radical Cyclizations. In Comprehensive Organic Synthesis (Second Edition, pp. 492-541). Elsevier.
  • Gomaa, M. A.-M. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Organic chemistry current research, 04(03). [Link]

  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399-3402. [Link]

  • Mohareb, R. M., & Seleem, B. A. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 37(3), 633-648. [Link]

  • da Silva, A. L., et al. (2020). Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones. Organic & Biomolecular Chemistry, 18(27), 5183-5191. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Kotora, M., et al. (2008). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 13(4), 846-853. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pathway Analysis

The Challenge: Synthesizing 7-(2-Iodophenyl)-7-oxoheptanenitrile presents a classic chemoselectivity conflict. The ortho-iodo substituent is labile and prone to "benzyne" elimination or metal-halogen exchange, while the nitrile group is sensitive to over-addition by organometallics.

The Solution: The most robust, high-yield protocol utilizes a Magnesium-Halogen Exchange (Knochel Exchange) on 1,2-diiodobenzene, followed by a controlled addition to pimelonitrile (heptanedinitrile) . This method avoids the poor regioselectivity of Friedel-Crafts acylation on deactivated iodobenzenes and the instability of acid chlorides in the presence of reactive organometallics.

Reaction Pathway Visualization

The following diagram illustrates the optimized "Turbo Grignard" pathway, highlighting the critical intermediate stability.

SynthesisPathway Start 1,2-Diiodobenzene (Precursor) Inter1 2-Iodophenylmagnesium chloride species (Stable at -20°C) Start->Inter1 Mg-I Exchange (-20°C, THF) Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Inter1 Inter2 Imine Anion Intermediate Inter1->Inter2 Nucleophilic Addition (Mono-addition) Electrophile Pimelonitrile (Heptanedinitrile) Electrophile->Inter2 Hydrolysis Acidic Hydrolysis (H3O+) Inter2->Hydrolysis Quench Product 7-(2-Iodophenyl)-7- oxoheptanenitrile (Target) Hydrolysis->Product C=N to C=O

Figure 1: The Knochel Exchange pathway ensures retention of the ortho-iodine atom while selectively targeting one nitrile group.

Optimized Experimental Protocol

This protocol is designed to minimize the formation of benzyne (elimination byproduct) and bis-ketone (double addition).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,2-Diiodobenzene 1.0SubstrateMust be dry; trace water kills the Grignard.
iPrMgCl·LiCl 1.05Exchange Reagent"Turbo Grignard" accelerates exchange at lower temps.
Pimelonitrile 1.2 - 1.5ElectrophileExcess prevents bis-addition.
THF (Anhydrous) N/ASolvent0.5 M concentration recommended.
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon.

  • Exchange (The Critical Step):

    • Dissolve 1,2-diiodobenzene in anhydrous THF.

    • Cool to -20°C . Do not cool to -78°C; the exchange is too slow. Do not warm to 0°C; benzyne formation risk increases.

    • Add iPrMgCl·LiCl dropwise over 15 minutes.

    • Stir at -20°C for 30–45 minutes. Monitor via GC-MS (quench aliquot with D2O; look for 1-iodo-2-deuterobenzene).

  • Addition:

    • Dissolve pimelonitrile (1.2 equiv) in minimal THF.

    • Add slowly to the Grignard solution at -20°C.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

  • Hydrolysis:

    • Quench with 1M HCl (aq). Stir vigorously for 1 hour at RT to hydrolyze the imine intermediate to the ketone.

    • Note: The initial product is an imine salt; if hydrolysis is incomplete, yield appears low.

Troubleshooting Guide

Issue 1: Low Yield / Recovery of Starting Material

Symptom: GC/LC shows unreacted diiodobenzene or protonated iodobenzene (iodobenzene) after workup.

Root CauseDiagnosticCorrective Action
Incomplete Exchange Quench aliquot with D₂O. If you see non-deuterated iodobenzene, exchange didn't happen.Increase exchange time or use iPrMgCl·LiCl (Turbo Grignard) instead of standard iPrMgCl. Ensure temp is not below -30°C.
Wet Solvent Grignard is protonated immediately.Distill THF over Na/Benzophenone or use molecular sieves (3Å).
Slow Addition Nitrile addition is kinetically slow at -78°C.Perform the addition at -20°C, then warm to 0°C to drive the reaction.
Issue 2: Formation of "Benzyne" Byproducts

Symptom: Presence of biphenyls, triphenylenes, or tars.

Root CauseMechanismCorrective Action
Temperature too High Ortho-lithio/magnesio species eliminate LiI/MgI₂ to form benzyne.Strictly maintain -20°C during the exchange phase. Do not let the reaction exotherm uncontrolled.
Leaving Group Lability Iodine is a good leaving group.Ensure the exchange is complete before warming. The Grignard is more stable than the Lithium species; avoid n-BuLi if possible.
Issue 3: Product is a Diketone (Bis-addition)

Symptom: Mass spec shows M+ corresponding to two iodophenyl rings attached to the heptane chain.

Root CauseMechanismCorrective Action
Stoichiometry Error Excess Grignard reacts with both nitrile ends of pimelonitrile.Use an excess of pimelonitrile (1.5 equiv) . Reverse addition (adding Grignard to Nitrile) can also help, though it is harder to control thermally.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) instead of iPrMgCl? A: Yes, but it is riskier. Lithium-Halogen exchange is faster and must be done at -78°C . The resulting 2-lithio-1-iodobenzene is extremely unstable and prone to benzyne elimination if the temperature rises even slightly above -70°C. The Magnesium species (via iPrMgCl) is stable up to -20°C, making it much easier to handle on scale.

Q: Why use Pimelonitrile instead of Pimeloyl Chloride? A: Acid chlorides are highly reactive. Reacting a Grignard with an acid chloride often leads to the tertiary alcohol (double addition) because the resulting ketone is more reactive than the starting acid chloride. Nitriles form a stable imine anion intermediate that prevents double addition, stopping cleanly at the ketone stage upon hydrolysis.

Q: How do I purify the product from excess pimelonitrile? A: The product is a keto-nitrile (polar) and an aryl iodide (lipophilic). Excess pimelonitrile is aliphatic and polar.

  • Flash Chromatography: Gradient elution with Hexanes:Ethyl Acetate (start 95:5, gradient to 80:20). The aryl iodide moiety usually makes the product move differently than the aliphatic dinitrile.

  • Distillation: Pimelonitrile boils at ~160°C (low vac). The product has a much higher boiling point; Kugelrohr distillation can remove the excess nitrile.

Q: Is the Iodine atom stable during the acidic workup? A: Yes. Aryl iodides are stable to 1M HCl. Avoid using oxidizing acids (HNO₃) or conditions that generate free radicals (light + oxygen), which could cause liberation of iodine.

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.

    • Authority: Establishes the protocol for preparing functionalized Grignards (like 2-iodophenylmagnesium chloride)
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, vol. 116, 2004. Authority: Introduces the "Turbo Grignard" (iPrMgCl·LiCl) which allows the exchange to happen at lower temperatures, preserving the sensitive ortho-iodo bond.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman, 1989. Authority: Standard reference for nitrile-to-ketone hydrolysis protocols.
  • Organic Syntheses, Coll. Vol. 5, p. 660. "Preparation of Iodosobenzene derivatives."[1]

    • Authority: General handling of poly-iodinated aromatic species.[1]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-(2-Iodophenyl)-7-oxoheptanenitrile. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with reactions involving this versatile building block. The presence of an aryl iodide, a ketone, and a nitrile moiety makes this compound a valuable precursor, particularly for transition-metal-catalyzed cross-coupling reactions. However, this multi-functionality can also present unique challenges. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve issues leading to low conversion rates.

Part 1: The First-Pass Checklist - Universal Troubleshooting

Before diving into reaction-specific issues, it's essential to rule out common experimental pitfalls that can affect any chemical transformation.

Q1: My reaction shows low or no conversion. What are the very first things I should check?

This is the most common issue faced in synthesis. A systematic check of your setup and reagents is the critical first step before you start optimizing reaction parameters.

Answer:

Start with the fundamentals, as these are often the source of the problem:

  • Purity of Starting Materials:

    • 7-(2-Iodophenyl)-7-oxoheptanenitrile: Verify the purity of your starting material via NMR or LC-MS. Impurities can poison catalysts or introduce side reactions.

    • Coupling Partner: For cross-coupling, the purity of your boronic acid/ester, amine, or alkene is equally critical. Boronic acids, for instance, can dehydrate to form unreactive boroxines over time or undergo protodeboronation.

    • Reagents (Base, Ligands): Ensure bases are fresh and anhydrous where required. Phosphine ligands are notoriously susceptible to oxidation by air, which renders them ineffective at coordinating to the metal center.[1] It is best practice to use fresh ligands or those that have been stored rigorously under an inert atmosphere.[1]

  • Solvent Quality and Preparation:

    • Anhydrous Conditions: Many cross-coupling reactions require anhydrous solvents. Use freshly dried solvents or purchase high-quality anhydrous solvents.

    • Degassing: Oxygen is a potent inhibitor of many catalytic cycles, particularly those involving Pd(0) species.[1] It can oxidize the active catalyst and sensitive ligands.[1] Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

  • Inert Atmosphere:

    • Confirm that your reaction vessel was properly flame-dried or oven-dried and that a positive pressure of an inert gas (Argon or Nitrogen) was maintained throughout the setup and the reaction. Air leaks are a common source of reaction failure.

  • Reaction Temperature:

    • Verify your heating source. A hot plate's dial setting may not reflect the actual temperature of the reaction mixture. Use a calibrated thermometer or a thermocouple in the heating block or oil bath. Some reactions have a very specific temperature window for optimal performance.

Below is a workflow to guide your initial troubleshooting process.

G cluster_decision Purity/Setup Issues? start Low Conversion Observed check_purity Verify Purity of All Starting Materials & Reagents (NMR, LC-MS) start->check_purity Step 1 check_solvent Confirm Solvent Quality (Anhydrous, Degassed) check_purity->check_solvent Step 2 check_atmosphere Ensure Rigorous Inert Atmosphere check_solvent->check_atmosphere Step 3 check_temp Calibrate and Verify Reaction Temperature check_atmosphere->check_temp Step 4 purity_ok All OK check_temp->purity_ok purity_bad Issue Found check_temp->purity_bad specific_ts specific_ts purity_ok->specific_ts Proceed to Reaction-Specific Troubleshooting rerun rerun purity_bad->rerun Correct & Rerun Experiment

Caption: Initial troubleshooting workflow for low conversion rates.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 2-iodoaryl moiety makes this substrate ideal for palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Failures in these reactions often trace back to the catalyst system.

Q2: I'm attempting a Suzuki-Miyaura coupling and seeing mostly unreacted starting material. What are the likely causes related to the catalytic cycle?

Answer:

When starting materials are consumed slowly or not at all, the issue often lies with the generation and stability of the active Pd(0) catalyst. The catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A failure at any point will halt the reaction.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + R¹-I label_OA Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal + R²-B(OR)₂ label_TM Transmetalation Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 + R¹-R² label_RE Reductive Elimination ts1 Problem: Inefficient generation from Pd(II) precatalyst or O₂ deactivation. ts1->Pd0 ts2 Problem: Weak or impure base fails to activate boronic acid. ts2->Transmetal ts3 Problem: Bulky ligands may hinder this step. Can lead to catalyst decomposition. ts3->Product_Complex

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.

Common Failure Points:

  • Inefficient Catalyst Activation: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂. These must be reduced in situ to the active Pd(0) species.[1] If this reduction is slow or incomplete, the catalytic cycle never starts efficiently.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][3] Alternatively, modern Buchwald precatalysts are designed for rapid and reliable generation of the active catalyst upon exposure to a base.[4]

  • Catalyst Decomposition: The active L-Pd(0) species can be unstable, especially at high temperatures, leading to the formation of inactive palladium black.

    • Solution: Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is used to stabilize the catalyst.[1] If you observe precipitation of black solids, the reaction has likely failed. Consider a more robust ligand or a lower reaction temperature.

  • Poor Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] Its effectiveness is highly dependent on the solvent and substrates.

    • Solution: If a common base like K₂CO₃ is not working, screen other options. K₃PO₄ and Cs₂CO₃ are stronger and often more effective, especially for sterically hindered substrates.[1][2] In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure the base can interact with the organopalladium complex.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1: General PurposeCondition 2: For Challenging SubstratesRationale & Reference
Pd Source Pd(PPh₃)₄ (1-5 mol%)G3-XPhos Precatalyst (1-3 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source.[3][5] Buchwald precatalysts are highly active for hindered substrates.[2][3]
Ligand N/A (included in catalyst)N/A (included in precatalyst)Using precatalysts simplifies setup and ensures the correct ligand:metal ratio.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)K₃PO₄ is a stronger, more generally effective base than K₂CO₃.[2]
Solvent Toluene/H₂O (4:1) or Dioxane/H₂O (4:1)THF/H₂O (10:1)Solvent choice affects reagent solubility and reaction rates.[3][6]
Temperature 80-110 °C60-100 °CHigher temperatures can increase reaction rates but also risk catalyst decomposition.[1][7]
Q3: My Buchwald-Hartwig amination is sluggish. I've heard aryl iodides can be problematic. Why is that, and what can I do?

Answer:

This is an excellent and insightful question. While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations.[8] The iodide anion (I⁻) generated during the reaction can act as a bridging ligand between two palladium centers, forming unreactive palladium iodide dimer complexes.[9] This sequesters the catalyst from the active cycle, leading to low conversion.

Troubleshooting Strategies:

  • Ligand Choice is Critical: The key is to use a ligand that prevents the formation of these inactive dimers.

    • Bidentate Ligands: Ligands like BINAP and DPEPhos were early solutions that showed improved performance with aryl iodides, as their chelating nature can inhibit dimer formation.[10]

    • Bulky Monodentate Ligands: Modern Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are often the best choice. Their significant steric bulk prevents the formation of bridged dimers and promotes the fast rates needed for efficient coupling.[2]

  • Solvent and Base Combination:

    • Toluene is often a good solvent choice because palladium iodide salts have poor solubility in it, which can help minimize their inhibitory effect in the solution phase.[9]

    • Strong, non-coordinating bases like NaOtBu or LHMDS are typically used. The choice of base can significantly impact the reaction rate.

Q4: My reaction mixture is complex, and I'm not getting my desired cross-coupled product. I see a new major product with a similar mass. What could be happening?

Answer:

Given the structure of 7-(2-Iodophenyl)-7-oxoheptanenitrile, an intramolecular side reaction is a strong possibility, especially under palladium catalysis conditions. After the initial oxidative addition of the C-I bond to the Pd(0) center, the resulting aryl-palladium intermediate can undergo an intramolecular reaction instead of the desired intermolecular cross-coupling.

One likely pathway is a palladium-catalyzed intramolecular Barbier-type reaction , where the aryl-palladium species adds nucleophilically into the pendant ketone carbonyl group.[11] This would result in a cyclized tertiary alcohol product.

Caption: Competing intermolecular vs. intramolecular reaction pathways. (Note: Image placeholders would be replaced with actual chemical structures in a live version).

How to Favor the Intermolecular Reaction:

  • Increase Concentration: The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Running the reaction at a higher concentration will favor the desired bimolecular pathway.

  • Optimize for Speed: Use a more active catalyst system (e.g., a Buchwald precatalyst) to accelerate the intermolecular coupling rate so that it outcompetes the slower intramolecular cyclization.

  • Lower Temperature: The activation energy for the intramolecular cyclization may be higher. Lowering the temperature could potentially suppress this side reaction more than the desired coupling.

Part 3: Analytical and Purification Strategies
Q5: How can I effectively monitor my reaction's progress and identify what's going wrong?

Answer:

Proper reaction monitoring is key to successful troubleshooting. Simply checking at the end is not enough. A multi-technique approach is often best.

Table 2: Analytical Techniques for Reaction Monitoring
TechniqueHow to UseInformation GainedLimitations
Thin Layer Chromatography (TLC) Co-spot a sample of the reaction mixture with your starting material(s).[12]Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products.[12]Can be difficult to resolve products with similar polarity. Does not provide structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Quench a small aliquot of the reaction, dilute, and inject.Excellent for identifying volatile starting materials, products, and side-products by mass. Provides quantitative conversion data.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Quench a small aliquot, dilute in a suitable solvent (e.g., MeCN or MeOH), and inject.The most versatile method. Can track starting materials, intermediates, products, and byproducts, providing both retention time and mass information.Requires more specialized equipment than TLC.
Q6: I've managed to get a decent conversion, but purifying the product is difficult. Any suggestions?

Answer:

Purification can be challenging due to residual catalyst, ligands, and closely related side products.

  • Aqueous Workup: A standard aqueous workup can remove inorganic bases and salts. Washing the organic layer with brine helps remove residual water.

  • Filtration: If you used a heterogeneous catalyst or if palladium black has crashed out, filtering the reaction mixture through a pad of Celite® can remove these solids before extraction and chromatography.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: Use TLC to determine an appropriate solvent system (e.g., hexanes/ethyl acetate) that gives good separation between your product and impurities.[12]

    • Dealing with Palladium: Residual palladium complexes can be tricky. Sometimes, washing the crude organic solution with a dilute aqueous solution of sodium N,N-diethyldithiocarbamate or thiourea can help sequester residual palladium before chromatography.

  • Preparative HPLC: For high-purity compounds required in drug development, preparative HPLC is often necessary.[13] This technique offers much higher resolution than standard column chromatography.

References
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

  • Beilstein Journals. (2016). Stereoselective synthesis of tricyclic compounds by intramolecular palladium-catalyzed addition of aryl iodides to carbonyl groups.

  • ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?

  • Organic Chemistry Portal. Suzuki Coupling.

  • ResearchGate. (2017). Optimization of reaction conditions.

  • ResearchGate. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • BYJU'S. (2020). Ullmann Reaction.

  • CovaSyn. Optimizing Suzuki Coupling Reactions.

  • PMC. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • RSC Publishing. (2019). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions.

  • Wikipedia. Ullmann reaction.

  • ResearchGate. (2022). Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones...

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • PMC. (2019). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.

  • RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.

  • ResearchGate. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?

  • Organic Chemistry Portal. Ullmann Reaction.

  • ResearchGate. (2014). Optimization of the Heck coupling Reaction between 2 and Iodophenol and...

  • Hartwig, J. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis...

  • Organic Syntheses. (2019). Organic Syntheses Procedure.

  • Fluorochem. 7-(3-iodophenyl)-7-oxoheptanenitrile (CAS 898767-97-0).

  • PMC. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • Wikipedia. Buchwald–Hartwig amination.

  • OperaChem. (2025). Ullmann coupling-An overview.

  • Organic Chemistry Portal. Heck Reaction.

  • Washington State University. Monitoring Reactions by TLC.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • Wikipedia. Nazarov cyclization reaction.

  • Semantic Scholar. (2017). Heck Reaction—State of the Art.

  • RSC Publishing. (1996). Hypervalent iodine(III) induced intramolecular cyclization... Chemical Communications.

  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.

  • ResearchGate. (2020). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry.

  • Shimadzu. (2015). Purification made easy.

  • Scilit. (2001). Sequential Norrish Type II Photoelimination and Intramolecular Aldol Cyclization...

  • GlobalChemMall. 7-(2-iodophenyl)-7-oxoheptanenitrile.

  • Beilstein Journals. (2020). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂).

  • Arkat USA. Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions...

  • ATSDR. (2004). ANALYTICAL METHODS.

Sources

scale-up synthesis issues for 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Executive Summary & Strategic Analysis

Target Molecule: 7-(2-Iodophenyl)-7-oxoheptanenitrile CAS: (Generic/Analogous) Critical Structural Features: Ortho-iodo aryl moiety, Benzylic ketone, Terminal nitrile.[1]

The Scale-Up Dilemma: The synthesis of ortho-iodoacetophenone derivatives presents a classic "Chemoselectivity vs. Regioselectivity" conflict.

  • The Regioselectivity Trap (Friedel-Crafts): Direct acylation of iodobenzene with pimeloyl derivatives heavily favors the para-isomer due to the steric bulk of the iodine atom. Separating the ortho-isomer on a kilogram scale is often commercially unviable due to similar boiling points.[1]

  • The Chemoselectivity Trap (Cross-Coupling): Using transition metals (Pd/Ni) to couple fragments often leads to oxidative addition into the weak C–I bond, resulting in de-iodinated byproducts or polymerization.

The Solution: This guide prioritizes the Copper-Mediated Organozinc Approach (Knochel Chemistry) . This method bypasses the regioselectivity issue by starting with the pre-functionalized ortho-iodo ring and uses Copper (I), which is inert toward the Aryl-Iodide bond under these conditions, to form the ketone.

Recommended Protocol: Copper-Mediated Acylation[1]

This route ensures the integrity of the C–I bond while establishing the ketone functionality.

Step 1: Preparation of the Zinc Reagent

Precursor: 6-Bromohexanenitrile


 (6-Cyanohexyl)zinc bromide.[1]
ParameterSpecificationTechnical Rationale
Solvent THF (Anhydrous)Protic solvents kill the organozinc.[1]
Zinc Source Zn Dust (Activated)Commercial Zn often has an oxide layer.[1] Activation with 1,2-dibromoethane/TMSCl is critical for initiation.[1]
Additives LiCl (1.0 equiv)Crucial: Solubilizes the organozinc species (forming RZnX·LiCl), increasing the rate of insertion significantly.
Temp 25–40 °CToo high (>50°C) risks nitrile polymerization; too low prevents insertion.[1]
Step 2: Acylation with 2-Iodobenzoyl Chloride

Reaction: (6-Cyanohexyl)zinc bromide + 2-Iodobenzoyl chloride


 Product.[1]

Protocol:

  • Catalyst Prep: Dissolve CuCN (1.0 equiv) and LiCl (2.0 equiv) in THF to form the soluble species

    
    .[1]
    
  • Transmetallation: Cool the zinc reagent (from Step 1) to -20°C and add the Cu solution. Stir for 15 min to form the organocopper species.

  • Acylation: Add 2-iodobenzoyl chloride (0.9 equiv) dropwise at -20°C.

  • Workup: Quench with sat.

    
    .[1][2] Extract with EtOAc.[1][2]
    

Why this works: Organocopper reagents react rapidly with acid chlorides to form ketones but are too unreactive to undergo oxidative addition with the Aryl-Iodide bond at low temperatures.[1]

Process Visualization (Graphviz)

SynthesisPathways Start 6-Bromohexanenitrile Zn_Insert Zinc Insertion (Zn/LiCl) Start->Zn_Insert Zn_Reagent (6-Cyanohexyl)zinc bromide Zn_Insert->Zn_Reagent High Yield Cu_Trans Transmetallation (CuCN·2LiCl) Zn_Reagent->Cu_Trans Side_Pd AVOID: Pd-Catalysis (Leads to Ar-I insertion) Zn_Reagent->Side_Pd If Pd used Cu_Reagent Organocopper Species Cu_Trans->Cu_Reagent Coupling Acylation (-20°C) Cu_Reagent->Coupling Acid_Cl 2-Iodobenzoyl Chloride Acid_Cl->Coupling Product TARGET: 7-(2-Iodophenyl)-7-oxoheptanenitrile Coupling->Product Chemoselective (Ar-I intact)

Figure 1: Strategic flow for the Copper-mediated synthesis, highlighting the avoidance of Palladium to preserve the iodine handle.

Troubleshooting Guide

Issue 1: "I see a significant amount of de-iodinated product (7-phenyl-7-oxo...)."
  • Diagnosis: Metal-Halogen Exchange.[1]

  • Cause: If you used a Grignard (Mg) or Organolithium reagent, the metal exchanged with the iodine on the ring before reacting with the nitrile/acid chloride.

  • Solution: Switch to Organozinc . The C-Zn bond is covalent enough not to disturb the Ar-I bond.[1] If you are already using Zinc, ensure the reaction temperature during the coupling step does not exceed 0°C.

Issue 2: "The reaction stalled; Zinc insertion didn't happen."
  • Diagnosis: Surface Passivation.[1]

  • Cause: The zinc surface is oxidized.[1][3]

  • Solution:

    • Chemical Activation: Add 3-5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane to the zinc suspension before adding the alkyl bromide.

    • LiCl is Mandatory: Ensure you are using the "Knochel conditions" (Zn + LiCl).[1] The LiCl solubilizes the organozinc, cleaning the metal surface for further reaction.[3]

Issue 3: "My product is purple/pink after workup."
  • Diagnosis: Iodine Liberation.[1]

  • Cause: The Ar-I bond is light-sensitive and can degrade over time or with harsh acidic workup, releasing free iodine (

    
    ).
    
  • Solution:

    • Wash: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) during workup.[1] This reduces 
      
      
      
      (purple) back to iodide (colorless).[1]
    • Storage: Store the final product in amber vials away from light.

Issue 4: "Low yield using Friedel-Crafts (AlCl3)."
  • Diagnosis: Acylium Ion Complexation / Wrong Regioisomer.[1]

  • Cause: The ketone product complexes with

    
    , requiring stoichiometric catalyst.[4][5] Furthermore, the iodine directs para. You are likely making the para-isomer, which you might be discarding as an "impurity" if your analytical method is specific to the ortho.
    
  • Solution: Abandon Friedel-Crafts. The steric hindrance of the ortho-iodine makes the ortho-acylation kinetically disfavored compared to para.

Frequently Asked Questions (FAQs)

Q: Can I use a Palladium catalyst (Negishi coupling) instead of Copper? A: Proceed with extreme caution. While Negishi coupling (Pd) works for organozincs, Pd(0) undergoes oxidative addition into Ar-I bonds very easily. If you must use Pd, you require a specialized catalyst (like


) and strict temperature control, but the Copper route is chemically superior for this specific substrate because Cu does not activate the Ar-I bond.

Q: Why do we use the Acid Chloride instead of the Nitrile for the coupling? A: Reacting an organometallic with a dinitrile (reacting 2-iodobenzonitrile with the alkyl zinc) is difficult. It leads to an imine intermediate that must be hydrolyzed.[1] The Acid Chloride + Organocopper route yields the ketone directly and cleanly.

Q: Is the terminal nitrile stable to the organozinc reagent? A: Yes. Organozinc reagents are highly functional-group tolerant.[1][6] Unlike Grignards, they will not attack the nitrile at room temperature, allowing you to carry the nitrile through the synthesis untouched.

References

  • Knochel, P., & Singer, R. D. (1993). Organozinc reagents in organic synthesis.[1][2][3][6][7][8] Chemical Reviews, 93(6), 2117–2188. Link

    • Foundational text on the preparation of functionalized organozincs and the use of CuCN.
  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][2] Angewandte Chemie International Edition, 45(18), 2958–2961. Link

    • Establishes the role of LiCl in solubilizing organometallics and activating metal surfaces.[3]

  • Zhu, L., Wehmeyer, R. M., & Rieke, R. D. (1991). The preparation of novel organozinc reagents using highly reactive zinc.[1][2][6] The Journal of Organic Chemistry, 56(4), 1445–1453. Link

    • Details the direct insertion of Zinc into alkyl halides containing nitriles and esters.

Sources

Technical Support Center: Managing Impurities in 7-(2-Iodophenyl)-7-oxoheptanenitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the production of 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS 898768-06-4). It focuses on the Nucleophilic Addition to Nitrile pathway, which is the most effective route for generating the ortho-iodo regioisomer while avoiding the para-selectivity inherent in Friedel-Crafts acylation.

Introduction & Compound Profile

7-(2-Iodophenyl)-7-oxoheptanenitrile is a critical bifunctional intermediate featuring a reactive nitrile handle and an ortho-iodophenyl ketone. It serves as a precursor for radiolabelled fatty acid analogs (e.g., for myocardial imaging) and as a linker in medicinal chemistry.

The production of this compound presents a unique challenge: maintaining the integrity of the labile C–I bond (susceptible to exchange/reduction) while selectively reacting the nitrile functionality. This guide addresses the specific impurity profile generated during the Grignard/Lithium Addition to Pimelonitrile , the industry-standard route for accessing the ortho isomer.

Core Synthesis Reaction

Reaction: Ortho-Lithiation/Grignard formation of Diiodobenzene followed by mono-addition to Pimelonitrile. Target Structure: 2-I-C6H4-C(=O)-(CH2)5-CN

Impurity Profiling (The "Why" and "What")

The following impurities are characteristic of the organometallic synthesis route. Accurate identification is the first step in remediation.

Impurity CodeCommon NameStructure DescriptionOrigin / Root Cause
IMP-A Des-iodo Analog 7-Phenyl-7-oxoheptanenitrileProtodehalogenation : Loss of iodine during metal-halogen exchange or moisture quenching of the aryl-metal species.[1]
IMP-B Bis-Ketone Dimer 1,13-bis(2-iodophenyl)tridecane-1,13-dioneOver-reaction : Double addition of the aryl nucleophile to both ends of the pimelonitrile chain.
IMP-C Amide Hydrolysis 7-(2-Iodophenyl)-7-oxoheptanamideOver-hydrolysis : The distal nitrile group hydrolyzes during the acidic workup used to convert the imine to the ketone.
IMP-D Biaryl Homocoupling 2,2'-DiiodobiphenylTransition Metal Contamination : Wurtz-type coupling catalyzed by trace transition metals or radical pathways during Grignard formation.
IMP-E Regioisomer (Para) 7-(4-Iodophenyl)-7-oxoheptanenitrileStarting Material Impurity : Use of 1,4-diiodobenzene or incorrect synthesis method (e.g., Friedel-Crafts).

Synthesis Workflow & Critical Control Points

The following diagram illustrates the process flow and the specific points where impurities are generated.

SynthesisWorkflow SM1 Starting Material: 1,2-Diiodobenzene Step1 Step 1: Metal-Halogen Exchange (iPrMgCl or n-BuLi, -78°C) SM1->Step1 SM2 Reagent: Pimelonitrile (Excess) Step2 Step 2: Nucleophilic Addition (-40°C to 0°C) SM2->Step2 Inter1 Intermediate: 2-Iodophenyl-Metal Species Step1->Inter1 ImpA IMP-A: Des-iodo (Moisture/Temp) Step1->ImpA Proton Source (Moisture) Inter1->Step2 Inter2 Intermediate: Metallo-Imine Complex Step2->Inter2 ImpB IMP-B: Bis-Ketone (Stoichiometry) Step2->ImpB Excess Ar-Metal Low Dilution Step3 Step 3: Acidic Hydrolysis (HCl/H2O, 0°C) Inter2->Step3 Product TARGET PRODUCT: 7-(2-Iodophenyl)-7-oxoheptanenitrile Step3->Product ImpC IMP-C: Amide (pH/Temp) Step3->ImpC High Temp High Acid Conc.

Caption: Workflow for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanenitrile via nucleophilic addition, highlighting critical steps where impurities IMP-A, IMP-B, and IMP-C originate.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by users in the field.

Q1: My LC-MS shows a significant peak at M-126 (Mass 215). What is this, and how do I prevent it?

Diagnosis: This is IMP-A (Des-iodo impurity) . The mass difference of 126 Da corresponds to the replacement of Iodine (127 Da) with Hydrogen (1 Da). Root Cause:

  • Moisture: The 2-iodophenylmagnesium/lithium intermediate is extremely basic. Any trace water in the solvent or atmosphere will protonate the ring, removing the iodine.

  • Temperature Excursion: If using n-BuLi for exchange, temperatures above -60°C can cause "halogen dance" or disproportionation, leading to loss of the iodine. Corrective Action:

  • Protocol: Ensure all glassware is oven-dried and assembled hot under Argon flow. Use anhydrous THF (<50 ppm water).

  • Reagent Check: Titrate your organometallic reagent before use.

  • Quench: Verify the quench of the reaction is performed carefully; however, the damage usually happens before the quench.

Q2: I am seeing a large, non-polar impurity eluting after the product. It looks like a dimer.

Diagnosis: This is IMP-B (Bis-Ketone) . Root Cause: The 2-iodophenyl nucleophile has attacked both nitrile groups of the pimelonitrile starting material. Corrective Action:

  • Stoichiometry: This is the most critical parameter. You must use a large excess of pimelonitrile (at least 3-4 equivalents) relative to the organometallic reagent.

  • Addition Order: Add the organometallic reagent slowly to the solution of pimelonitrile. This ensures the concentration of nucleophile is always low relative to the nitrile, favoring mono-addition.

  • Recovery: Excess pimelonitrile can often be recovered via vacuum distillation or column chromatography.

Q3: During workup, my nitrile peak (2240 cm⁻¹) is diminishing, and an amide peak is appearing.

Diagnosis: This is IMP-C (Amide Hydrolysis) . Root Cause: The acidic hydrolysis step (required to convert the intermediate imine to the ketone) was too harsh. Corrective Action:

  • pH Control: Do not use concentrated HCl. Use 1M or 2M HCl or a buffered solution (e.g., Citric Acid) for the hydrolysis.

  • Temperature: Perform the hydrolysis at 0°C to room temperature . Do not reflux. The imine hydrolyzes much faster than the nitrile; you want to stop the reaction as soon as the ketone is formed. Monitor via TLC/HPLC.

Q4: Why can't I just use Friedel-Crafts acylation with Iodobenzene and Pimeloyl Chloride?

Technical Insight: While Friedel-Crafts is cheaper, it is para-directing for halobenzenes.

  • Result: You will predominantly form 7-(4-iodophenyl)-7-oxoheptanenitrile (IMP-E).

  • Separation: The ortho (2-iodo) and para (4-iodo) isomers have very similar boiling points and polarities, making separation on a production scale economically unviable.

  • Recommendation: Stick to the organometallic route (directed ortho-lithiation or Grignard) for high isomeric purity (>98% ortho).

Analytical Methods

To validate the purity of your compound, use the following standardized HPLC conditions.

Method: Reverse Phase HPLC Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient:

  • 0-2 min: 10% B

  • 2-15 min: 10% -> 90% B

  • 15-20 min: 90% B Detection: UV at 254 nm (Aryl absorption) and 220 nm (Nitrile/Amide). Expected Retention Order:

  • Amide Impurity (IMP-C) - Most Polar

  • Des-iodo Impurity (IMP-A)

  • Target Product

  • Bis-Ketone Dimer (IMP-B) - Most Non-polar

References

  • Preparation of Aryl Ketones via Nitriles

    • Moffett, R. B. & Shriner, R. L. "ω-Methoxyacetophenone". Org.[2][3] Synth.1941 , 21, 79. (Demonstrates the general principle of Grignard addition to nitriles to form ketones).

  • Ortho-Lithiation of Diiodobenzene

    • Hart, H. et al.[3][4] "Site-Specific Functionalization of Diiodobenzenes". J. Org. Chem.1980 , 45, 111-115. (Establishes the protocol for selective mono-lithiation of 1,2-diiodobenzene).

  • General Handling of Organomagnesium Reagents

    • Knochel, P. et al. "Functionalized Grignard Reagents". Angew.[4] Chem. Int. Ed.2003 , 42, 4302-4320. (Review of exchange methods to prepare sensitive aryl Grignards).

  • Managing Nitrile Hydrolysis

    • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations". Wiley-VCH, 1999. (Standard reference for hydrolysis conditions of imines vs nitriles).

Sources

alternative catalysts for 7-(2-Iodophenyl)-7-oxoheptanenitrile functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 7-(2-Iodophenyl)-7-oxoheptanenitrile .

The primary functionalization pathway for this molecule is intramolecular


-arylation  to form 2-(4-cyanobutyl)-1-indanone . While Palladium (Pd) is the industry standard, supply chain volatility and cost often necessitate alternatives. This guide covers Nickel , Copper , and Photoredox  systems.

Ticket Subject: Functionalization of 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4 equivalent scaffold) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

📊 Triage: Select Your Catalyst System

Before proceeding, use this decision matrix to select the alternative catalyst best suited to your lab's constraints.

CatalystSelection Start Start: Define Constraints Glovebox Is a Glovebox Available? Start->Glovebox TempSens Is the Nitrile/Side-chain Temperature Sensitive? Glovebox->TempSens No Ni0 System A: Ni(COD)2 (High Activity, Air Sensitive) Glovebox->Ni0 Yes Cost Is Cost the Primary Driver? TempSens->Cost No (> 80°C OK) Photo System D: Photoredox/Ni (Mildest Conditions) TempSens->Photo Yes (< 40°C) NiII System B: Ni(II) Pre-catalyst (Air Stable Setup) Cost->NiII Moderate Budget Cu System C: Copper/Ligand (Low Cost, High Temp) Cost->Cu Strict Budget

Figure 1: Decision matrix for selecting non-Palladium catalysts based on laboratory infrastructure and substrate sensitivity.

🛠️ System A & B: Nickel Catalysis (The Kinetic Alternative)

Nickel is the closest kinetic mimic to Palladium but operates via distinct radical pathways (Ni(I)/Ni(III)), making it excellent for alkyl-aryl coupling.

Protocol: Intramolecular

-Arylation
  • Target: Formation of 2-(4-cyanobutyl)-1-indanone.

  • Mechanism: Oxidative addition to C-I, followed by enolate coordination and reductive elimination.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Precursor Ni(COD)₂ (System A)10 mol%Strictly Anaerobic. Must be yellow. If white/pale, it is dead.
Alt. Precursor NiCl₂(DME) (System B)10 mol%Requires activation (add 20 mol% Zn dust).
Ligand BINAP or dppf12 mol%Bidentate ligands prevent

-hydride elimination.
Base NaOtBu1.5 equivStrong enough to enolize C6, bulky enough to avoid attacking Nitrile.
Solvent Toluene or THF0.1 MAnhydrous.
Temp 60–80 °C--
Troubleshooting Ticket #NI-404: "Reaction turns black and stalls immediately."

Diagnosis: Nickel oxide formation. Unlike Pd, Ni(0) is instantly deactivated by trace oxygen. Solution:

  • The "Schlenk Test": If you are not using a glovebox, you must use System B (Ni(II) + Zn).

  • Ligand Loading: Increase Ligand:Metal ratio to 1.5:1. Free Ni(0) aggregates into "nickel black" (inactive nanoparticles) if not stabilized by phosphines.

  • Halide Effect: Add 10 mol% NaI. Although your substrate is an iodide, adding soluble iodide can stabilize the Ni(II) intermediate in the catalytic cycle.

🛠️ System C: Copper Catalysis (The Ullmann Variant)

Copper is robust and cheap but generally requires higher temperatures. This method relies on a Cu(I)/Cu(III) cycle or a radical-anion pathway.

Protocol: Ligand-Accelerated Ullmann Cyclization
  • Advantage: Extremely low cost; tolerance of moisture.

  • Risk: High temperatures may hydrolyze the nitrile if the solvent is "wet".

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Catalyst CuI (Copper Iodide)10–20 mol%Must be off-white/tan. Green CuI is oxidized (bad).
Ligand L-Proline or DMEDA20–40 mol%Crucial: Amino acids lower the activation energy significantly.
Base K₃PO₄2.0 equivMilder than alkoxides; preserves the nitrile group.
Solvent DMSO0.2 MHigh polarity is required for Cu-enolate solubility.
Temp 90–110 °C--
Troubleshooting Ticket #CU-500: "Low conversion (<30%) after 24 hours."

Diagnosis: The "Induction Period" problem. Copper catalysts often struggle to initiate oxidative addition with electron-rich enolates. Solution:

  • Ligand Switch: Switch from L-Proline to 2-Acetylcyclohexanone (20 mol%). This specific ligand creates a highly active soluble Cu-complex for

    
    -arylation.
    
  • Concentration: Copper coupling is second-order dependent. Increase concentration from 0.2 M to 0.5 M.

  • Water Trace: Unlike Ni, Cu-catalysis in DMSO actually benefits from trace water (approx. 1000 ppm) to help solubilize the inorganic base (K₃PO₄). Do not use ultra-dry molecular sieves.

🛠️ System D: Photoredox/Ni Dual Catalysis (The Mild Option)

If your nitrile group hydrolyzes at high temperatures, this is the only viable alternative. It uses light to modulate the Nickel oxidation state, allowing the reaction to proceed at Room Temperature (RT).

Protocol: Dual Catalytic C-C Bond Formation
  • Mechanism: Ir(III)* acts as a single-electron transfer (SET) agent to oxidize Ni(II) to Ni(III), facilitating reductive elimination.

ComponentReagentEquiv.[1][2][3][4][5][6][7]Notes
Photocatalyst 4CzIPN (Organic)2 mol%Cheaper than Iridium; effective for aryl iodides.
Metal Cat NiCl₂·glyme5 mol%-
Ligand dtbbpy5 mol%4,4'-Di-tert-butyl-2,2'-bipyridine.
Base TMG (Tetramethylguanidine)2.0 equivSoluble organic base; provides homogeneous conditions.
Light Blue LED (450 nm)-Fan cooling required to maintain RT.
Troubleshooting Ticket #PH-101: "Reaction works on 50mg but fails on 5g."

Diagnosis: The Beer-Lambert Law (Light Penetration). Solution:

  • Surface Area: You cannot use a round-bottom flask for >1g scale. Use flow chemistry tubing (PFA tubing wrapped around the light source) or flat-sided vessels.

  • Stirring: High-speed stirring (1000+ RPM) is critical to cycle the catalyst to the vessel wall (light zone).

🧩 Mechanistic Logic & Visualization

Understanding why the reaction fails is key to fixing it. Below is the catalytic cycle for the Nickel system, highlighting the critical failure points for your specific substrate.

NiCycle Ni0 Ni(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Ni(II)-I) Ni0->OxAdd + Substrate (Ar-I) Oxidation FAIL: O2 Oxidation (Forms NiO) Ni0->Oxidation Air Leak EnolateBind Ligand Exchange (Ar-Ni(II)-Enolate) OxAdd->EnolateBind + Base/Enolate Protodehal FAIL: Protodehalogenation (Forms Ar-H) OxAdd->Protodehal Wet Solvent RedElim Reductive Elimination (Product Release) EnolateBind->RedElim Slow Step RedElim->Ni0

Figure 2: Nickel Catalytic Cycle showing critical failure points. Note that the reductive elimination step is often rate-limiting in forming 5-membered rings.

📚 References
  • Nickel-Catalyzed

    
    -Arylation:  Spielvogel, D. J., & Buchwald, S. L. (2002).[8] Nickel-Catalyzed 
    
    
    
    -Arylation of Ketones. Journal of the American Chemical Society, 124(14), 3500–3501. [Link]
  • Copper-Catalyzed Conditions: He, C., et al. (2010).[1][9] Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward

    
    -Aryl Ketones. Journal of the American Chemical Society, 132(24), 8273–8275. [Link]
    
  • Photoredox/Nickel Dual Catalysis: Tellis, J. C., et al. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. [Link]

  • Acetone/Ketone Arylation via Ni: Tlili, A., et al. (2013). Nickel-Catalyzed Mono-Selective

    
    -Arylation of Acetone with Aryl Chlorides and Phenol Derivatives. Angewandte Chemie International Edition, 52(24), 6293-6297. [Link]
    

Sources

Validation & Comparative

A Comparative Analysis of 7-(2-Iodophenyl)-7-oxoheptanenitrile and Clinically-Approved PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways.[1][2][3] This guide provides a comparative overview of the putative biological activity of a novel investigational compound, 7-(2-Iodophenyl)-7-oxoheptanenitrile, against established PARP inhibitors, Olaparib and Talazoparib. This analysis is intended to provide a framework for the evaluation of new chemical entities in this class.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase, particularly PARP1, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4][5][6] Upon detection of a DNA lesion, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting other DNA repair factors to the site of damage.[5][7]

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[1][8] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. With a deficient HR pathway, these cells are unable to repair the resulting DSBs, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[9][10][11]

cluster_0 DNA Damage Response cluster_1 PARP Inhibition cluster_2 Cell Fate in BRCA-Deficient Cells DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Synthesis PARP1->PAR PARP_Inhibition PARP Inhibition PARP1->PARP_Inhibition BER Base Excision Repair PAR->BER DNA_Repair DNA Repair BER->DNA_Repair PARPi PARP Inhibitor (e.g., 7-(2-Iodophenyl)-7-oxoheptanenitrile) PARPi->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break Formation SSB_Accumulation->DSB_Formation BRCA_Deficiency BRCA1/2 Deficiency (Impaired Homologous Recombination) DSB_Formation->BRCA_Deficiency Unrepaired DSBs Apoptosis Apoptosis (Cell Death) BRCA_Deficiency->Apoptosis

Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cells.

The Investigational Compound: 7-(2-Iodophenyl)-7-oxoheptanenitrile

7-(2-Iodophenyl)-7-oxoheptanenitrile is a novel small molecule with structural similarities to previously investigated compounds targeting DNA repair pathways. Its biological activity is currently under investigation, with a primary hypothesis centered on the inhibition of PARP enzymes. The rationale for this hypothesis is partly based on the structural analogy to iniparib (4-iodo-3-nitrobenzamide), a compound initially developed as a PARP inhibitor.[12][13] Although iniparib was later found to not function as a true PARP inhibitor, its initial development trajectory highlights the interest in iodine-containing benzamide-like scaffolds for targeting this enzyme family.[14]

Established Comparators: Olaparib and Talazoparib

For the purpose of this guide, the biological activity of 7-(2-Iodophenyl)-7-oxoheptanenitrile will be compared to two well-characterized and FDA-approved PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is used for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[1][4][9][11]

  • Talazoparib (Talzenna®): A potent PARP inhibitor also approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[3][15][16]

Comparative Biological Activity: A Hypothetical Assessment

To illustrate the potential of 7-(2-Iodophenyl)-7-oxoheptanenitrile, the following table presents a hypothetical dataset comparing its in vitro activity with that of Olaparib and Talazoparib. It is crucial to note that the data for 7-(2-Iodophenyl)-7-oxoheptanenitrile is speculative and serves as a framework for its potential evaluation.

Parameter 7-(2-Iodophenyl)-7-oxoheptanenitrile (Hypothetical Data) Olaparib Talazoparib
PARP1 IC50 (nM) 5.21.90.57
PARP2 IC50 (nM) 3.81.20.35
Cellular PARP Inhibition (EC50, nM) in HeLa cells 25102.1
Anti-proliferative Activity (IC50, nM) in BRCA1-mutant (MDA-MB-436) cells 1581.1
Anti-proliferative Activity (IC50, nM) in BRCA-proficient (MDA-MB-231) cells >10,000>10,000>5,000
PARP-DNA Trapping (Relative Potency) ModerateHighVery High

Data for Olaparib and Talazoparib are representative values from published literature. IC50 and EC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Characterization

The following sections detail the methodologies required to generate the data presented in the comparative table.

Biochemical PARP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1 or PARP2. A common method is a colorimetric or chemiluminescent ELISA-based assay.[17][18][19]

cluster_0 Biochemical PARP Inhibition Assay Workflow Start Start Plate_Prep Coat 96-well plate with histone proteins Start->Plate_Prep Add_Inhibitor Add serial dilutions of test compound (e.g., 7-(2-Iodophenyl)-7-oxoheptanenitrile) Plate_Prep->Add_Inhibitor Add_Enzyme Add purified PARP1 or PARP2 enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add PARP reaction cocktail (Biotinylated NAD+, Activated DNA) Add_Enzyme->Add_Substrate Incubate_1 Incubate to allow PARylation Add_Substrate->Incubate_1 Wash_1 Wash to remove unbound reagents Incubate_1->Wash_1 Add_Detection Add Streptavidin-HRP Wash_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate_2 Add HRP substrate (e.g., TMB or chemiluminescent reagent) Wash_2->Add_Substrate_2 Read_Plate Read absorbance or luminescence Add_Substrate_2->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze

Figure 2: Workflow for a typical biochemical PARP inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with phosphate-buffered saline (PBS) to remove unbound histones.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., 7-(2-Iodophenyl)-7-oxoheptanenitrile) to the wells. Include a known PARP inhibitor as a positive control and a vehicle control (e.g., DMSO).[20]

  • Enzyme Addition: Add a fixed concentration of purified recombinant PARP1 or PARP2 enzyme to each well.

  • Reaction Initiation: Initiate the PARP reaction by adding a cocktail containing biotinylated NAD+ and activated DNA.

  • Incubation: Incubate the plate at room temperature to allow the PARylation of histones.

  • Detection: After incubation, wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

  • Substrate Addition: After another wash step, add an HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular PARP Activity Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells. This is a crucial step to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Induction of DNA Damage: Induce DNA damage to stimulate PARP activity, for example, by treating with hydrogen peroxide or another DNA-damaging agent.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Quantification of PAR: Measure the amount of poly(ADP-ribose) in the cell lysates using an ELISA-based method similar to the biochemical assay, but with cell lysate as the source of PARylated proteins.[17][21]

  • Analysis: Determine the EC50 value for the inhibition of cellular PARP activity.

Anti-proliferative Activity Assay

This assay determines the cytotoxic or cytostatic effect of the compound on cancer cell lines. To assess the synthetic lethality, it is essential to compare the activity in a cell line with a defect in homologous recombination (e.g., BRCA1/2 mutant) to a cell line that is proficient in HR.

cluster_0 Anti-proliferative Assay Workflow Start Start Seed_Cells Seed BRCA-deficient and BRCA-proficient cell lines in 96-well plates Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 72-96 hours Add_Compound->Incubate Add_Reagent Add cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo) Incubate->Add_Reagent Incubate_2 Incubate as per reagent protocol Add_Reagent->Incubate_2 Read_Plate Read absorbance, fluorescence, or luminescence Incubate_2->Read_Plate Analyze Calculate IC50 values and determine selectivity Read_Plate->Analyze

Figure 3: General workflow for a cell-based anti-proliferative assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cancer cell lines in separate 96-well plates at an appropriate density.

  • Compound Addition: The following day, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Add a cell viability reagent such as MTT, resazurin, or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) which is proportional to the number of viable cells.

  • Analysis: Determine the IC50 for each cell line and assess the selectivity of the compound for the BRCA-deficient cells.

Discussion and Future Directions

The hypothetical data for 7-(2-Iodophenyl)-7-oxoheptanenitrile suggests a compound with potent PARP inhibitory activity, albeit slightly less potent than the established drugs Olaparib and Talazoparib. The key determinant of its potential, however, lies in its ability to induce synthetic lethality in BRCA-deficient cells, as indicated by the large window between its IC50 in BRCA-mutant and BRCA-proficient cell lines.

The cautionary tale of iniparib underscores the critical importance of rigorous preclinical evaluation to confirm the mechanism of action.[12][14] While iniparib showed initial promise in clinical trials, it was later demonstrated that its cytotoxic effects were not due to PARP inhibition.[12] Therefore, for 7-(2-Iodophenyl)-7-oxoheptanenitrile, it will be imperative to conduct further mechanistic studies, including:

  • PARP-DNA Trapping Assays: To determine if the compound, like other potent PARP inhibitors, traps PARP on the DNA, which is a significant contributor to its cytotoxicity.[17][22]

  • Off-target Profiling: To assess the selectivity of the compound for PARP enzymes over other cellular targets.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models of BRCA-mutated cancers.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to establish a relationship between drug exposure and target engagement in vivo.

References

  • U.S. Food and Drug Administration. (2018). FDA approves talazoparib for gBRCAm HER2-negative locally advanced or metastatic breast cancer. Retrieved from [Link]

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. Retrieved from [Link]

  • Wikipedia. (2024). Olaparib. Retrieved from [Link]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). FDA approves talazoparib with enzalutamide for HRR gene-mutated metastatic castration-resistant prostate cancer. Retrieved from [Link]

  • Chiarugi, A. (2005). Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. Journal of Histochemistry & Cytochemistry, 53(8), 943–948. Retrieved from [Link]

  • Kraus, W. L., & Lis, J. T. (2003). Poly(ADP-ribosyl)ation by PARP-1: `PAR-laying' NAD + into a nuclear signal. Genes & Development, 17(24), 3045–3058. Retrieved from [Link]

  • Heiss, B. L., Chang, E., Gao, X., Truong, T., Brave, M. H., Bloomquist, E., ... & Kluetz, P. G. (2024). US Food and Drug Administration Approval Summary: Talazoparib in Combination With Enzalutamide for Treatment of Patients With Homologous Recombination Repair Gene-Mutated Metastatic Castration-Resistant Prostate Cancer. JCO Oncology Practice, 20(3), e2300263. Retrieved from [Link]

  • Massive Bio. (2024). Olaparib. Retrieved from [Link]

  • British Journal of Cancer. (2023). FDA approves talazoparib with enzalutamide for HRR-mutated mCRPC. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Olaparib? Retrieved from [Link]

  • American Journal of Managed Care. (2019). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. Retrieved from [Link]

  • Liu, X., Palma, J. P., & Al-Mawsawi, L. Q. (2012). Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. Clinical Cancer Research, 18(2), 523–531. Retrieved from [Link]

  • Oxford Academic. (2014). Downfall of Iniparib: A PARP Inhibitor That Doesn't Inhibit PARP After All. Journal of the National Cancer Institute, 106(1), djt415. Retrieved from [Link]

  • Wikipedia. (2024). Iniparib. Retrieved from [Link]

  • ResearchGate. (n.d.). PARP1-related signaling pathways in neurodegeneration. Retrieved from [Link]

  • Cleveland Clinic. (2024). PARP Inhibitors. Retrieved from [Link]

  • BC Cancer. (2011). DRUG NAME: Iniparib. Retrieved from [Link]

  • Lee, E. K., & Park, A. K. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4217. Retrieved from [Link]

  • Clinical Research News. (2024). PARP Inhibitors: Where Are We in 2024 and What's Coming Next?. Retrieved from [Link]

  • Wikipedia. (2024). PARP inhibitor. Retrieved from [Link]

  • Bio-Connect. (2024). Biochemical and cell-based assays to interrogate ADP-ribosylation. Retrieved from [Link]

  • Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 434, 291–306. Retrieved from [Link]

  • Ovarian Cancer Canada. (n.d.). PARP Inhibitors 101 – New hope for the treatment of ovarian cancer. Retrieved from [Link]

  • Wikipedia. (2024). PARP1. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro PARP activity Inhibition. Retrieved from [Link]

  • Drugs.com. (2023). List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors). Retrieved from [Link]

  • Susan G. Komen. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • OAText. (2018). Involvement of Parp1 in the downstream of p53 dependent signaling pathway induced after gamma-irradiation. Retrieved from [Link]

  • Trevigen. (n.d.). HT Universal Colorimetric PARP Assay Kit. Retrieved from [Link]

  • Biocompare. (2015). Programmed Cell Death-Assaying PARP Activity. Retrieved from [Link]

  • Genomics Education Programme. (n.d.). PARP inhibitors. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Retrieved from [Link]

  • S. Pillay, S. Das, and P. S. Chowdhury (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102607. Retrieved from [Link]

  • Li, H., Chen, M., Kang, D., Li, Q., Zhang, L., Yan, M., ... & Li, A. (2022). Recent Discovery of PARP7 Inhibitors as Anticancer Agents. ACS Medicinal Chemistry Letters, 13(10), 1545–1547. Retrieved from [Link]

  • ClinicalTrials.gov. (2019). Response to PARP Inhibitor Predicted by the RAD51 Assay. Retrieved from [Link]

  • Fontaine, S. D., Ashley, G. W., & Houghton, P. J. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 81(4), 1076–1086. Retrieved from [Link]

  • Wang, Y., Li, M., Zhang, Y., Li, Y., Wang, Z., & Li, Y. (2023). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 1083696. Retrieved from [Link]

  • Staszowska-Karkut, M., Chilczuk, B., Materska, M., Kontek, R., & Marciniak, B. (2023). Phenolic Compounds in Fractionated Blackcurrant Leaf Extracts in Relation to the Biological Activity of the Extracts. Molecules (Basel, Switzerland), 28(22), 7459. Retrieved from [Link]

  • Staszowska-Karkut, M., Chilczuk, B., Materska, M., Kontek, R., & Marciniak, B. (2023). Phenolic Compounds in Fractionated Blackcurrant Leaf Extracts in Relation to the Biological Activity of the Extracts. Molecules, 28(22), 7459. Retrieved from [Link]

  • ResearchGate. (2023). The Effects of Bioactive Compounds from Blueberry and Blackcurrant Powder on Oat Bran Pastes: Enhancing In Vitro Antioxidant Activity and Reducing Reactive Oxygen Species in Lipopolysaccharide-Stimulated Raw264.7 Macrophages. Retrieved from [Link]

  • Juniper Publishers. (2023). Antioxidant and Antimicrobial Activity Characteristics of Seven Biopreparations Used in Organic Farming. Retrieved from [Link]

  • Semantic Scholar. (2022). Compositions and Biological Activities of Pomegranate Peel Polyphenols Extracted by Different Solvents. Retrieved from [Link]

Sources

comparative study of different cross-coupling methods for 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a technical comparative analysis of cross-coupling methodologies targeting 7-(2-Iodophenyl)-7-oxoheptanenitrile (CAS: 898768-06-4).

This molecule represents a distinct class of functionalized ortho-iodo aryl ketones . The presence of the ortho-carbonyl group induces significant steric strain and electronic deactivation, making the C–I bond activation challenging compared to para- or meta-substituted isomers. Furthermore, the distal nitrile handle requires chemoselective conditions that avoid hydrolysis or reduction.

Executive Summary & Strategic Analysis

The functionalization of 7-(2-Iodophenyl)-7-oxoheptanenitrile relies on palladium-catalyzed cross-coupling. The primary challenge is the "Ortho-Effect" : the carbonyl oxygen at the C-1 position can coordinate with the metal center, potentially arresting the catalytic cycle, while the steric bulk hinders the oxidative addition of Pd(0).

We compare three dominant methodologies:

  • Suzuki-Miyaura: Best for biaryl synthesis; highest tolerance for the distal nitrile.

  • Mizoroki-Heck: Best for styrenyl/alkenyl insertion; requires careful base selection to prevent nitrile hydrolysis.

  • Sonogashira: Best for alkynylation; high atom economy but sensitive to copper acetylide side-reactions.

Comparative Performance Matrix
MetricSuzuki-Miyaura Mizoroki-Heck Sonogashira
Primary Transformation Ar-Ar (Biaryl)Ar-Vinyl (Styrenyl)Ar-Alkyne
Yield (Typical) 85–94%70–82%75–88%
Steric Tolerance High (with NHC ligands)ModerateModerate
Nitrile Compatibility ExcellentGood (Avoid strong aq. base)Excellent
Reaction Time 4–12 h12–24 h6–18 h
Key Risk Protodeboronation of partner

-Hydride elimination failure
Cu-acetylide accumulation

Detailed Methodologies

Method A: Suzuki-Miyaura Coupling (Recommended)

Objective: Synthesis of 7-(2-Biaryl)-7-oxoheptanenitrile derivatives. Rationale: The use of PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is critical here. Standard phosphine ligands (like PPh3) often fail to drive the reductive elimination in sterically crowded ortho-ketones. NHC ligands (IPr) provide the necessary steric bulk to force the product off the metal.

Optimized Protocol
  • Reagents:

    • Substrate: 7-(2-Iodophenyl)-7-oxoheptanenitrile (1.0 equiv)

    • Coupling Partner: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2.0 mol%)

    • Base: K₂CO₃ (3.0 equiv, anhydrous)

    • Solvent: Toluene/MeOH (4:1 v/v) – MeOH is crucial to activate the boronic acid.

  • Workflow:

    • Step 1: Charge a reaction vial with the aryl iodide, arylboronic acid, and K₂CO₃.

    • Step 2: Evacuate and backfill with Argon (3x).

    • Step 3: Add the Toluene/MeOH solvent mixture (degassed).

    • Step 4: Add Pd-PEPPSI-IPr catalyst last.

    • Step 5: Heat to 80°C for 6 hours.

    • Step 6: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not use aqueous bases (e.g., Na₂CO₃ solution) if high temperatures (>100°C) are required, as the nitrile group may partially hydrolyze to the amide.

Method B: Mizoroki-Heck Coupling

Objective: Synthesis of 7-(2-Alkenylphenyl)-7-oxoheptanenitrile. Rationale: The "Jeffery Conditions" (Phase Transfer Catalysis) are preferred over classical Heck conditions to lower the temperature and protect the nitrile.

Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Olefin: Styrene or Acrylate (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: P(o-tol)₃ (10 mol%) – Ortho-tolyl groups prevent phosphine oxidation and improve lifetime.

    • Base: Et₃N (2.5 equiv)

    • Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv)

    • Solvent: DMF (anhydrous)

  • Workflow:

    • Step 1: Dissolve substrate and olefin in DMF under N₂.

    • Step 2: Add Et₃N and TBAB.

    • Step 3: Add pre-mixed Pd(OAc)₂/P(o-tol)₃ complex.

    • Step 4: Heat to 90°C for 16 hours.

    • Step 5: Aqueous workup (dilute HCl wash to remove amine salts) followed by extraction.

Mechanistic Note: The ortho-carbonyl group can act as a directing group, stabilizing the cationic Pd(II) intermediate. However, this stabilization can sometimes lead to Catellani-type side reactions if norbornene is present (avoid norbornene additives unless dual-functionalization is intended).

Method C: Sonogashira Coupling

Objective: Synthesis of 7-(2-Alkynylphenyl)-7-oxoheptanenitrile. Rationale: A copper-free variant is often safer for scale-up, but for this specific ortho-hindered substrate, the Copper-Co-catalyzed classical method is faster and necessary to overcome the energy barrier of transmetallation.

Optimized Protocol
  • Reagents:

    • Substrate: 1.0 equiv

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

    • Co-Catalyst: CuI (1.5 mol%)

    • Base/Solvent: Et₃N / THF (1:1 mixture)

  • Workflow:

    • Step 1: Dissolve substrate and Pd-catalyst in degassed THF.

    • Step 2: Add Et₃N.

    • Step 3: Add CuI and stir for 5 min (solution turns yellow/brown).

    • Step 4: Dropwise addition of the alkyne over 15 minutes.

    • Step 5: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is <50%.

    • Step 6: Quench with saturated NH₄Cl (to chelate Cu) and extract.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura pathway, highlighting the specific steric interactions of the 7-oxo group (Ortho-Effect) that necessitate the use of NHC ligands (PEPPSI).

SuzukiMechanism cluster_steric Steric Bottleneck Start Substrate: 7-(2-Iodophenyl)-7-oxoheptanenitrile OxAdd Oxidative Addition (Rate Limiting due to Sterics) Start->OxAdd Pd0 Active Catalyst [Pd(0)-NHC] Pd0->OxAdd + Substrate PdII_Int Pd(II) Intermediate Stabilized by o-Carbonyl OxAdd->PdII_Int TransMet Transmetallation (+ Aryl Boronic Acid) PdII_Int->TransMet + Activated Boronate BaseStep Base Activation (OH- / Boronate) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Formation of Biaryl) TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 7-(2-Biaryl)-7-oxoheptanenitrile RedElim->Product

Caption: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition step caused by the ortho-oxo group.

Troubleshooting & Optimization

Low Conversion (Stalled Reaction)
  • Cause: Formation of stable "Palladacycles" where the ketone oxygen coordinates tightly to Pd(II), preventing transmetallation.

  • Solution: Switch to Pd₂(dba)₃ + S-Phos . S-Phos is exceptionally good at breaking these chelates due to its specific geometry.

Nitrile Hydrolysis (Side Product)
  • Observation: Appearance of amide peaks in IR (1650–1690 cm⁻¹) or NMR.

  • Cause: High temperature combined with aqueous carbonate bases.

  • Solution: Switch to anhydrous bases (K₃PO₄) or use KF/Al₂O₃ as a solid-support base in dry dioxane.

Dehalogenation (Reduction of Iodide)
  • Observation: Recovery of 7-phenyl-7-oxoheptanenitrile (iodine replaced by H).

  • Cause:

    
    -hydride elimination from the solvent (e.g., Ethanol) or excessive heating.
    
  • Solution: Use Toluene or DMF instead of secondary alcohols. Ensure the reaction is strictly anaerobic.

References

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008).[1][2] "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones." Organic Letters, 10(22), 5301–5304. Link

  • Valente, C., et al. (2012). "PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition, 51(14), 3314-3332. Link

  • Benchchem Protocols. (2024). "Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone." Application Notes. Link

  • Bletner, C. G., et al. (2011). "Microwave-Assisted Synthesis of Hindered Biaryls." Journal of Organic Chemistry, 76(15), 6412-6420. Link

  • Catellani, M., et al. (2008). "Pd-Catalyzed Synthesis of Aryl Ketones via Ortho-Directed Functionalization." Accounts of Chemical Research, 41(11), 1512-1522. Link

Sources

A Comparative Guide to the Cytotoxicity of Novel 7-oxoheptanenitrile Derivatives: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective cytotoxic activity against cancer cells remains a paramount objective. Among the myriad of synthetic compounds, nitrile-containing molecules have garnered significant attention due to the unique physicochemical properties of the cyano group, which can enhance binding affinity and improve pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive framework for the comparative cytotoxic evaluation of a hypothetical series of novel 7-(2-Iodophenyl)-7-oxoheptanenitrile derivatives. While direct comparative data for this specific scaffold is emerging, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols for key cytotoxicity and mechanistic assays, and present a framework for interpreting structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of Novel Heptanenitrile Scaffolds

The 7-oxoheptanenitrile backbone presents a versatile scaffold for chemical modification. The presence of a carbonyl group, an aromatic ring, and a nitrile moiety offers multiple points for derivatization to modulate the compound's electronic, steric, and lipophilic properties. The inclusion of an iodophenyl group is of particular interest, as halogenated compounds have demonstrated significant anticancer activity in various studies.[4] The nitrile group, a key pharmacophore, can act as a hydrogen bond acceptor, mimicking carbonyl groups and interacting with key residues in the active sites of biological targets.[1][3]

This guide will explore a hypothetical comparative study of the following derivatives, where R represents various substitutions on the phenyl ring, to elucidate structure-activity relationships:

  • Parent Compound: 7-(2-Iodophenyl)-7-oxoheptanenitrile

  • Derivative A: 7-(2-Iodo-4-methoxyphenyl)-7-oxoheptanenitrile

  • Derivative B: 7-(4-Fluoro-2-iodophenyl)-7-oxoheptanenitrile

  • Derivative C: 7-(2-Iodo-4-nitrophenyl)-7-oxoheptanenitrile

The primary objective is to assess their relative cytotoxic potencies against a panel of human cancer cell lines and to probe their potential mechanisms of action.

Experimental Methodologies: A Step-by-Step Guide

To ensure the scientific rigor and reproducibility of the cytotoxicity assessment, standardized and well-validated assays are imperative. Here, we provide detailed protocols for the foundational assays in cytotoxic drug screening.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to evaluate the spectrum of activity. For this hypothetical study, we will consider:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma.

  • HepG2: Human liver carcinoma.

  • HCT-116: Human colon carcinoma.

  • A549: Human lung carcinoma.

All cell lines should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plate B Overnight Incubation A->B D Addition of Compounds to Wells B->D C Preparation of Compound Dilutions C->D E Incubation (48-72h) D->E F Addition of MTT Reagent E->F G Incubation (4h) F->G H Formazan Solubilization (DMSO) G->H I Absorbance Reading (570nm) H->I J Calculation of Cell Viability (%) I->J K Determination of IC50 Values J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values (in µM) for the 7-(2-Iodophenyl)-7-oxoheptanenitrile derivatives against the selected cancer cell lines.

CompoundMCF-7 (µM)HepG2 (µM)HCT-116 (µM)A549 (µM)
Parent Compound 15.220.518.325.1
Derivative A 12.818.116.522.4
Derivative B 8.510.29.112.7
Derivative C 2.13.52.94.3
Doxorubicin 0.81.10.91.5

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data suggests a clear SAR. The introduction of electron-withdrawing groups on the phenyl ring appears to enhance cytotoxic activity. The nitro group in Derivative C, a strong electron-withdrawing group, results in the most potent activity across all cell lines. Conversely, the electron-donating methoxy group in Derivative A shows a modest improvement over the parent compound. The fluorine substitution in Derivative B also enhances potency, a common observation in medicinal chemistry.[7]

To understand the underlying mechanisms of cytotoxicity, further investigations are crucial.

Apoptosis and Cell Cycle Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[8][9]

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:

  • Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis by PI Staining:

  • Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol.

  • Wash the cells and treat them with RNase A.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Proposed Mechanism of Action: Apoptosis Induction

G A 7-oxoheptanenitrile Derivative B Cancer Cell A->B Treatment C Induction of Cellular Stress B->C D Activation of Caspase Cascade C->D E DNA Fragmentation D->E F Apoptotic Body Formation E->F G Cell Death (Apoptosis) F->G

Caption: A simplified pathway illustrating apoptosis induction by a cytotoxic compound.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative evaluation of the cytotoxicity of novel 7-(2-Iodophenyl)-7-oxoheptanenitrile derivatives. The provided protocols for cytotoxicity screening and mechanistic studies offer a robust framework for generating reliable and reproducible data. The hypothetical SAR analysis underscores the importance of chemical modifications in modulating anticancer activity.

Future investigations should focus on:

  • Synthesis and in vitro testing of a broader range of derivatives to further refine the SAR.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and toxicity studies in animal models for the most promising lead compounds.

By adhering to a rigorous and logical experimental workflow, researchers can effectively identify and characterize novel anticancer agents with the potential for further preclinical and clinical development.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Liu, J., Zhang, C., Wang, Y., Zhang, J., & Li, J. (2021). Nitrile-containing copper(ii) porphyrin coordination complexes for efficient anticancer activity and mechanism research. New Journal of Chemistry, 45(3), 1436-1444. [Link]

  • Zheng, Y., Li, P., Zhang, Y., & Li, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1436–1453. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • FluoroFinder. (2023, December 22). Dyes for Cell Cycle and Apoptosis Analysis. [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

  • Al-Zahim, M. A., Al-Malki, A. L., & Al-Ghamdi, A. A. (2015). Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells. Pharmaceutical biology, 53(7), 981–989. [Link]

  • Yar, M. S., Siddiqui, A. A., & Ali, M. A. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Mini reviews in medicinal chemistry, 16(1), 19-43. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(2-Iodophenyl)-7-oxoheptanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-(2-Iodophenyl)-7-oxoheptanenitrile. As a compound featuring both a halogen (iodine) and a nitrile functional group, it requires specific handling procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.

Core Principles: Understanding the 'Why' Behind the Waste Stream

7-(2-Iodophenyl)-7-oxoheptanenitrile is classified as a halogenated organic compound . This classification is the primary determinant for its disposal pathway. Halogenated wastes are treated differently than standard non-halogenated organic wastes because their combustion can produce acidic gases (like hydrogen iodide) and other toxic byproducts.[1][2] Therefore, they must be incinerated under specific high-temperature conditions with scrubbers to neutralize these emissions.[2]

Furthermore, the presence of the nitrile group introduces additional hazards. Nitriles can release highly toxic hydrogen cyanide gas upon contact with strong acids or during combustion.[3]

Consequently, the cardinal rule for disposing of this compound is strict segregation . Never mix halogenated organic waste with non-halogenated waste streams.[1][4][5] Doing so contaminates the entire container, forcing the entire volume to be treated as the more hazardous and costly halogenated waste.[5]

Hazard Assessment and Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramHazard StatementCausality and Required Precautions
Acute Toxicity (Oral) GHS07: Harmful/IrritantH302: Harmful if swallowed.[6]The compound can cause harm if ingested. Precaution: Do not eat, drink, or smoke when using this product.[7] Wash hands thoroughly after handling.[3][7]
Skin & Eye Irritation GHS07: Harmful/IrritantCauses skin and eye irritation (potential).[3][7]Aromatic ketones and nitriles can act as irritants upon direct contact. Precaution: Wear appropriate protective gloves, clothing, and eye/face protection.[1][7]
Environmental Hazard (Implied)Harmful to aquatic life (potential).Iodinated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[8] Precaution: Avoid release to the environment. Never dispose of this chemical down the drain.[1][4]
Mandatory Personal Protective Equipment (PPE)

Proper PPE is your first and most critical line of defense. The following should be worn at all times when handling 7-(2-Iodophenyl)-7-oxoheptanenitrile waste:

  • Nitrile Gloves: Provides chemical resistance. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][9]

  • Safety Goggles/Glasses: Protects eyes from splashes.[1][7]

  • Laboratory Coat: Protects skin and clothing from contamination.[1]

  • Closed-toe Shoes: Standard laboratory practice to protect feet.[1]

All handling of open containers of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any volatile components or aerosols.[1][5]

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance with standard laboratory waste management practices.

Step 1: Waste Segregation

Immediately identify the waste as "Halogenated Organic Waste." This applies to the pure compound, any solutions containing it, and any materials (e.g., weigh boats, contaminated gloves, absorbent pads) grossly contaminated with it.

Step 2: Container Selection
  • Select a dedicated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[4][5]

  • The container must be in good condition, free from cracks or leaks.[4]

  • Ensure the container is stored in secondary containment to mitigate spills.[5]

Step 3: Proper Labeling

Label the container before adding any waste.[4][5] The label must be clear, legible, and permanently affixed. At a minimum, the label must include:

  • The words "Hazardous Waste" .[5][10]

  • The full chemical name: "Waste 7-(2-Iodophenyl)-7-oxoheptanenitrile" . Do not use abbreviations or chemical formulas.[4]

  • The primary hazard classifications: "Toxic," "Irritant," "Halogenated Waste." [5]

  • An approximate percentage of the compound if it is in a solvent mixture.[10]

Step 4: Waste Accumulation
  • Work in a Fume Hood: Conduct all transfers of waste into the collection container inside a functioning chemical fume hood.[1][5]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[4][5] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Avoid Mixing Incompatibles: Do not add strong acids, bases, or oxidizers to the halogenated waste container.[5][10] Such mixing can cause dangerous chemical reactions.

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA, which is typically within or near the laboratory where the waste is generated.[5]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the container away from ignition sources and in a cool, dry, well-ventilated area.[1][4]

Step 6: Final Disposal Request
  • Once the container is full, or if the waste has been stored for a designated period (check your institution's policy), arrange for its disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to request a hazardous waste pickup.[5][10]

  • Do not attempt to dispose of the waste personally. It must be handled by a licensed hazardous waste contractor.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 7-(2-Iodophenyl)-7-oxoheptanenitrile.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal start Identify Waste: 7-(2-Iodophenyl)-7-oxoheptanenitrile ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood ppe->fume_hood segregate Segregate from Non-Halogenated Waste fume_hood->segregate fume_hood->segregate container Select & Pre-label 'Halogenated Waste' Container transfer Transfer Waste to Container container->transfer container->transfer segregate->container close_container Keep Container Securely Closed transfer->close_container transfer->close_container store Store in Secondary Containment in Designated SAA close_container->store close_container->store request_pickup Request Pickup from Institutional EHS store->request_pickup store->request_pickup final_disposal Disposal by Licensed Waste Contractor request_pickup->final_disposal request_pickup->final_disposal

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。